molecular formula C19H11F3N2O2 B2992790 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole CAS No. 339016-24-9

9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole

Cat. No.: B2992790
CAS No.: 339016-24-9
M. Wt: 356.304
InChI Key: AEEQSEQWAMYBIU-UHFFFAOYSA-N
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Description

9-[2-Nitro-4-(trifluoromethyl)phenyl]-9H-carbazole (CAS 339016-24-9) is a sophisticated carbazole derivative engineered for advanced materials science research. This compound serves as a versatile building block in the synthesis of Microporous Organic Polymers (MOPs), a class of materials gaining significant attention for greenhouse gas capture. The adjustable microporous structure and electron-rich properties of carbazole-based frameworks enable high ability in carbon dioxide (CO₂) adsorption and absorbing selectivity, offering a promising pathway to address global warming . In the field of organic electronics, this compound is valued for its synthetic diversity and the unique structural features of the carbazole core. The carbazole moiety possesses a planar π-conjugated system with high rigidity and electron delocalization, which is fundamental for developing optoelectronic devices . Researchers utilize such N-substituted carbazoles in the development of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and perovskite solar cells, where they contribute to high photoconductivity, good hole-transporting capabilities, and improved device lifetime . The presence of both nitro and trifluoromethyl electron-withdrawing groups on the phenyl ring makes this specific derivative a particularly interesting subject for studying electronic effects and intermolecular interactions in crystalline materials . The product is supplied for laboratory research purposes only.

Properties

IUPAC Name

9-[2-nitro-4-(trifluoromethyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2/c20-19(21,22)12-9-10-17(18(11-12)24(25)26)23-15-7-3-1-5-13(15)14-6-2-4-8-16(14)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQSEQWAMYBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS 339016-24-9

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole, a specialized organic molecule with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and the constituent chemical moieties to offer a robust predictive profile. We will delve into its physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential applications, with a strong emphasis on the scientific rationale behind these predictions.

Core Molecular Profile

9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is a derivative of carbazole, a tricyclic aromatic heterocycle known for its unique electronic and photophysical properties. The substitution at the 9-position with a 2-nitro-4-(trifluoromethyl)phenyl group introduces functionalities that are highly relevant in drug design and materials science. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the molecule and can serve as a handle for further chemical transformations.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₉H₁₁F₃N₂O₂-
Molecular Weight 356.3 g/mol -
Physical Form Solid[Sigma-Aldrich product page for the compound]
Melting Point Not available. Expected to be a high-melting solid, similar to other crystalline N-arylcarbazoles.Inferred from related compounds.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water.Based on the aromatic and non-polar nature of the carbazole and trifluoromethylphenyl groups.
Thermal Stability The presence of the nitro group may lead to thermal decomposition at elevated temperatures. Techniques like TGA and DSC would be required for experimental determination.Nitroaromatic compounds can be thermally sensitive.

Synthesis and Purification

The most logical and widely used method for the synthesis of N-arylcarbazoles is the Ullmann condensation. This copper-catalyzed cross-coupling reaction is a robust method for forming carbon-nitrogen bonds between an aryl halide and an amine.

Proposed Synthesis Workflow

cluster_reactants Reactants & Reagents Carbazole Carbazole Reaction Ullmann Condensation (Heat) Carbazole->Reaction ArylHalide 1-halo-2-nitro-4-(trifluoromethyl)benzene ArylHalide->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Reaction Product 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole Reaction->Product

Caption: Proposed synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole via Ullmann condensation.

Detailed Experimental Protocol (Predictive)

Materials:

  • Carbazole (1.0 eq)

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene or 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole, the aryl halide, the base, and the copper(I) iodide catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 120-160 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and stir for 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water and a small amount of cold methanol.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data
TechniquePredicted Key Signals/FeaturesRationale
¹H NMR Aromatic protons of the carbazole moiety are expected in the range of δ 7.0-8.5 ppm. The protons on the trifluoromethylphenyl ring will also appear in the aromatic region, with their chemical shifts influenced by the nitro and trifluoromethyl groups.Based on standard chemical shift ranges for aromatic protons and the electronic effects of the substituents.
¹³C NMR Aromatic carbons of the carbazole and trifluoromethylphenyl rings are expected in the range of δ 110-150 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.Standard chemical shift ranges for aromatic carbons and known coupling patterns for the CF₃ group.
IR Spectroscopy Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), N-O stretching of the nitro group (~1520 and 1340 cm⁻¹), and C-F stretching of the trifluoromethyl group (~1320, 1160, and 1120 cm⁻¹).Based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z 356. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, -46 Da) and potentially the trifluoromethyl group (CF₃, -69 Da). A fragment corresponding to the carbazole cation (m/z 167) is also possible.Based on common fragmentation patterns of nitroaromatic compounds and N-arylcarbazoles.
Proposed Mass Spectrometry Fragmentation Pathway

M [M]+. m/z = 356 M_minus_NO2 [M - NO2]+. m/z = 310 M->M_minus_NO2 - NO2 M_minus_CF3 [M - CF3]+. m/z = 287 M->M_minus_CF3 - CF3 Carbazole_cation [Carbazole]+. m/z = 167 M_minus_NO2->Carbazole_cation - C7H4F3N

Caption: Predicted fragmentation pathway for 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole in EI-MS.

Applications in Research and Drug Development

The unique combination of the carbazole scaffold with a trifluoromethyl and a nitro group suggests several potential applications, particularly in the realm of medicinal chemistry and materials science.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of N-substituted carbazoles has been investigated for a range of biological activities.

cluster_activities Potential Biological Activities Compound 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole Anticancer Anticancer Compound->Anticancer Intercalation, Kinase Inhibition Antimicrobial Antimicrobial Compound->Antimicrobial Membrane Disruption Neuroprotective Neuroprotective Compound->Neuroprotective Antioxidant, Enzyme Inhibition AntiInflammatory Anti-inflammatory Compound->AntiInflammatory COX/LOX Inhibition

Caption: Potential biological activities of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole based on related carbazole derivatives.

  • Anticancer: Many carbazole derivatives exhibit anticancer properties through mechanisms such as DNA intercalation and inhibition of protein kinases. The planarity of the carbazole ring system is conducive to intercalation, while the substituents can be tailored to target the active sites of enzymes.

  • Antimicrobial: The lipophilic nature of the molecule may allow it to disrupt bacterial cell membranes. Various N-substituted carbazoles have demonstrated activity against a range of bacteria and fungi.

  • Neuroprotective: Some carbazole derivatives have shown promise in the context of neurodegenerative diseases, potentially through antioxidant mechanisms or inhibition of enzymes like cholinesterase.

  • Materials Science: The photophysical properties of the carbazole core, modulated by the electron-withdrawing substituents, make this compound a candidate for investigation in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Safety and Handling

No specific safety data sheet (SDS) is available for 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous. The safety precautions should be based on the known hazards of its constituent chemical groups: carbazoles and nitroaromatic compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Toxicology: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin absorption. Long-term exposure to some carbazole derivatives has been associated with carcinogenic effects in animal studies.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is a molecule with significant untapped potential. While direct experimental data remains to be published, this guide provides a comprehensive, predictive overview based on established chemical principles and data from closely related compounds. Its synthesis is feasible through standard cross-coupling methodologies, and its unique combination of a carbazole core with electron-withdrawing and metabolically stabilizing groups makes it a compelling target for further investigation in both medicinal chemistry and materials science. Researchers are encouraged to use this guide as a foundational resource for their work with this and similar molecules, while always adhering to rigorous safety protocols.

References

A comprehensive list of references that support the information presented in this guide can be compiled from the scientific literature on Ullmann condensations, the medicinal chemistry of carbazoles and trifluoromethyl-containing compounds, and the spectroscopy of aromatic compounds. For specific protocols and data on related molecules, researchers should consult chemical databases such as PubChem, SciFinder, and Reaxys.

Chemical structure of 9-(2-nitro-4-trifluoromethylphenyl)carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Applications of 9-(2-nitro-4-trifluoromethylphenyl)carbazole

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the carbazole scaffold stands out as a privileged structure.[1] Its rigid, planar, and electron-rich nature makes it an ideal building block for compounds with a wide array of biological activities and optoelectronic properties.[2] This guide focuses on a particularly compelling derivative: 9-(2-nitro-4-trifluoromethylphenyl)carbazole. This molecule is of significant interest to researchers and drug development professionals due to the unique combination of its three core components: the carbazole nucleus, a sterically demanding and electronically modifying 2-nitro-4-trifluoromethylphenyl substituent at the 9-position. The strategic placement of a nitro group offers a versatile handle for further synthetic transformations, while the trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity in drug candidates.[3][4] This guide will provide an in-depth exploration of the chemical structure, synthesis, and potential applications of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 9-(2-nitro-4-trifluoromethylphenyl)carbazole is essential for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₉H₁₁F₃N₂O₂-
Molecular Weight 356.3 g/mol
CAS Number 339016-24-9
Physical Form Solid
Purity 90% (typical commercial grade)
XLogP3-AA (Predicted) ~6.0Prediction based on similar structures[5]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 4 (2 from nitro, 2 from fluorine)Structural Analysis
Rotatable Bonds 1Structural Analysis

The structure of 9-(2-nitro-4-trifluoromethylphenyl)carbazole is characterized by the N-arylation of the carbazole ring. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the phenyl ring.[6] The nitro group at the ortho position introduces steric hindrance, which can affect the conformation of the molecule and its interactions with biological targets.

Caption: .

Synthesis and Mechanistic Insights

The synthesis of 9-(2-nitro-4-trifluoromethylphenyl)carbazole is most effectively achieved through an Ullmann condensation, a classic and robust method for the formation of carbon-nitrogen bonds.[7][8][9] This reaction involves the coupling of carbazole with an activated aryl halide in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Carbazole Carbazole Mixing Mix reactants, catalyst, base, and solvent Carbazole->Mixing ArylHalide 1-halo-2-nitro-4-(trifluoromethyl)benzene ArylHalide->Mixing Catalyst CuI (Copper(I) Iodide) Catalyst->Mixing Base K₂CO₃ or Cs₂CO₃ Base->Mixing Solvent DMF or DMSO Solvent->Mixing Temperature 120-160 °C Heating Heat under inert atmosphere Mixing->Heating Workup Aqueous workup and extraction Heating->Workup Purification Column chromatography Workup->Purification Product 9-(2-nitro-4-trifluoromethylphenyl)carbazole Purification->Product

Caption: Workflow for the synthesis of 9-(2-nitro-4-trifluoromethylphenyl)carbazole.

Detailed Experimental Protocol: Ullmann Condensation

This protocol provides a self-validating system for the synthesis of the target compound.

Materials:

  • Carbazole

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (or the corresponding bromo or iodo derivative)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1.0 eq), 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(2-nitro-4-trifluoromethylphenyl)carbazole as a solid.

Causality of Experimental Choices:
  • Aryl Halide: While chloro, bromo, and iodo derivatives can be used, the reactivity generally increases from Cl < Br < I. The choice may depend on the commercial availability and cost of the starting material.

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[7]

  • Base: Anhydrous potassium carbonate is used to deprotonate the carbazole, forming the nucleophilic carbazolide anion.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is necessary to facilitate the reaction at elevated temperatures and to dissolve the reactants.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.

Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.

CuI Cu(I) Catalyst Cu_Carbazolide Cu(I)-Carbazolide Complex CuI->Cu_Carbazolide Carbazolide Carbazolide Anion Carbazolide->CuI Ligand Exchange ArylHalide Ar-X Cu_Carbazolide->ArylHalide Oxidative Addition CuIII_Intermediate Cu(III) Intermediate Cu_Carbazolide->CuIII_Intermediate ArylHalide->CuIII_Intermediate Product N-Arylcarbazole CuIII_Intermediate->Product Reductive Elimination KX KX CuIII_Intermediate->KX Product->CuI Catalyst Regeneration

Caption: Simplified mechanism of the copper-catalyzed Ullmann N-arylation.

Spectroscopic Analysis

The structural elucidation of 9-(2-nitro-4-trifluoromethylphenyl)carbazole relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of its structure and data from related compounds.[1][2][10][11][12][13][14][15]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the carbazole and the substituted phenyl ring. The protons on the carbazole moiety will likely appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the 2-nitro-4-trifluoromethylphenyl ring will also be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbazole carbons typically resonate between δ 110-140 ppm.[12] The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the carbons on the phenyl ring will be significantly affected by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~1300-1100 cm⁻¹: C-F stretching of the trifluoromethyl group.

  • ~1250 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 356. The fragmentation pattern will likely involve the loss of the nitro group (NO₂, 46 Da) and potentially the trifluoromethyl group (CF₃, 69 Da).

Potential Applications in Drug Development

The unique structural features of 9-(2-nitro-4-trifluoromethylphenyl)carbazole make it a highly attractive scaffold for the development of novel therapeutic agents.

  • Enhanced Lipophilicity and Metabolic Stability: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] The strong carbon-fluorine bonds also make the CF₃ group resistant to metabolic degradation, potentially leading to a longer in vivo half-life.[3]

  • Modulation of Biological Activity: The carbazole core is a common motif in a variety of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[16]

  • Synthetic Versatility: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

  • Potential as Kinase Inhibitors: Many N-substituted carbazoles have been investigated as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The rigid carbazole scaffold can effectively position substituents to interact with the ATP-binding pocket of kinases.

Conclusion

9-(2-nitro-4-trifluoromethylphenyl)carbazole is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the robust Ullmann condensation is well-established for related compounds. The strategic combination of a carbazole core, a versatile nitro group, and a property-enhancing trifluoromethyl group makes it a prime candidate for further investigation and development. This guide provides a comprehensive technical overview to support researchers and scientists in their efforts to unlock the full potential of this promising chemical entity.

References

  • [No Author]. (n.d.). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. FOLIA. Retrieved from [Link]

  • [No Author]. (n.d.). Supporting Information The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents.
  • Ferreira, R., et al. (2025).
  • [No Author]. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Dash, J., et al. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (2025).
  • Alaraji, Y. H., et al. (2013).
  • PubChem. (n.d.). 9-(4-Nitrophenyl)-9H-carbazole. Retrieved from [Link]

  • Al-Abri, Z., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics.
  • PubChem. (n.d.). 9-[2-Methyl-4-(trifluoromethyl)phenyl]carbazole. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Dash, J., et al. (2018). "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox | Request PDF. Retrieved from [Link]

  • [No Author]. (n.d.). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0151423A2 - Process for the preparation of a carbazole derivative.
  • PubMed. (2011). Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • NIST. (n.d.). Carbazole. Retrieved from [Link]

  • [No Author]. (n.d.). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep.
  • NIST. (n.d.). 9H-Carbazole, 9-phenyl-. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]

  • Kumar, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

The Pivotal Role of Carbazole Scaffolds in Thermally Activated Delayed Fluorescence: A Technical Guide to Electronic Properties and Intermediate Design

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The guide is structured to provide a holistic understanding of carbazole-based TADF emitters, from fundamental principles to advanced applications. It delves into the critical interplay between molecular architecture and electronic properties, elucidating the design strategies that underpin the high efficiency of these materials in Organic Light-Emitting Diodes (OLEDs).

The Dawn of a New Emitter Generation: Understanding TADF

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation OLEDs, offering a pathway to achieve 100% internal quantum efficiency (IQE) without relying on expensive and rare heavy metals like iridium and platinum. Unlike conventional fluorescence, which is limited to harvesting singlet excitons (25% of the total), TADF materials are designed to harness the energy of non-emissive triplet excitons (75%) through a process called reverse intersystem crossing (rISC). This up-conversion of triplet excitons to the singlet state is thermally activated, allowing for their subsequent radiative decay as delayed fluorescence.

The efficiency of the rISC process is critically dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[1][2][3][4] The design of molecules with a minimal ΔEST is therefore a primary focus in the development of high-performance TADF emitters.

Carbazole: The Privileged Scaffold for High-Performance TADF

Carbazole has become a ubiquitous building block in the design of TADF materials due to its unique combination of electronic and structural properties.[5][6] Its rigid and planar structure provides a robust framework for constructing complex molecular architectures. Furthermore, carbazole is an excellent hole-transporting moiety, which is advantageous for creating balanced charge injection and transport in OLED devices.[5][6]

The versatility of the carbazole unit allows for its incorporation into various molecular designs, most commonly in donor-acceptor (D-A) type structures. In these systems, the carbazole typically acts as the electron-donating unit, while another molecular fragment serves as the electron acceptor. This spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, is a key strategy for minimizing the ΔEST.[1][7]

The Electronic Landscape of Carbazole-Based TADF Intermediates

The electronic properties of carbazole-based TADF intermediates are intricately linked to their molecular structure. Strategic modifications to the carbazole core and the nature of the acceptor unit can be used to fine-tune the HOMO and LUMO energy levels, the S1-T1 energy gap, and ultimately, the emission color and efficiency of the resulting TADF emitter.

Donor-Acceptor Architectures: Engineering the Frontier Molecular Orbitals

The most prevalent design strategy involves connecting one or more carbazole donor units to an electron-accepting core. Common acceptor moieties include triazines, benzonitriles, sulfones, and benzophenones.[8] The relative orientation and linkage of the donor and acceptor units significantly impact the electronic coupling and the degree of charge transfer in the excited state.

For instance, in many D-A-D or A-D-A type molecules, the HOMO is primarily localized on the carbazole donor(s), while the LUMO resides on the acceptor.[1] This spatial separation of the frontier molecular orbitals leads to a small exchange energy, which is a major contributor to a small ΔEST.[4] The twisting of the molecular backbone, often induced by steric hindrance between the donor and acceptor units, further reduces the HOMO-LUMO overlap and minimizes the ΔEST.[9][10]

TADF_Mechanism

The Critical Role of the Singlet-Triplet Energy Gap (ΔEST)

A small ΔEST is the defining characteristic of an efficient TADF material. This small energy difference allows for the efficient up-conversion of triplet excitons to the singlet state via rISC, a process that is driven by thermal energy at room temperature. The rate of reverse intersystem crossing (kRISC) is directly influenced by the ΔEST, with smaller gaps leading to faster and more efficient triplet harvesting.[2][3] Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the ΔEST of new molecular designs and guiding synthetic efforts.[6]

Multi-Resonance (MR) TADF: A New Frontier

A more recent development in TADF materials is the concept of multi-resonance (MR) TADF.[1] These molecules typically feature a rigid, planar structure with boron and nitrogen atoms embedded within a polycyclic aromatic framework.[1] This design strategy can lead to very narrow emission spectra and high photoluminescence quantum yields. Fusing carbazole units into MR-TADF frameworks is an emerging strategy to enhance their properties.[11]

Experimental and Computational Characterization of Carbazole-Based TADF Intermediates

A combination of experimental and computational techniques is essential for the comprehensive characterization of carbazole-based TADF intermediates.

Experimental Protocols

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are fundamental for determining the basic photophysical properties of the molecules, including their absorption and emission wavelengths. Solvatochromism studies, where the absorption and emission spectra are measured in solvents of varying polarity, can provide insights into the charge-transfer character of the excited states.[12]

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[5] These values are crucial for assessing the charge injection properties and for designing efficient OLED device architectures.

Time-Resolved Photoluminescence Spectroscopy: This technique is used to measure the excited-state lifetimes and to distinguish between prompt fluorescence and delayed fluorescence. The temperature dependence of the delayed fluorescence lifetime is a key indicator of TADF behavior.[4][5]

Experimental_Workflow

Computational Modeling

Computational chemistry plays a vital role in the rational design of new TADF materials. DFT calculations are widely used to predict the ground-state geometries and frontier molecular orbital energy levels of candidate molecules.[6] TD-DFT is then employed to calculate the energies of the excited singlet and triplet states, providing an estimate of the crucial ΔEST.[6] These computational tools allow for the high-throughput screening of virtual libraries of compounds, enabling researchers to prioritize synthetic targets with the most promising electronic properties.

Tabulated Electronic Properties of Representative Carbazole-Based TADF Emitters

The following table summarizes the key electronic properties of several representative carbazole-based TADF emitters, highlighting the structure-property relationships discussed.

MoleculeDonor(s)AcceptorHOMO (eV)LUMO (eV)ΔEST (eV)PLQY (%)Reference
2CzPNCarbazolePhthalonitrile----[2][3]
4CzPNCarbazolePhthalonitrile----[2][3]
4CzIPNCarbazoleIsophthalonitrile----[2][3]
BCCOXCarbazole-BenzocarbazoleOxetane (linker)-5.46-1.55--[5]
DtCz-TRZDi-tert-butyl-carbazoleTriazine----[13]
mDtCz-TRZDi-tert-butyl-carbazoleTriazine---9.37 (EQE)[13]
Xan-CbzCarbazoleXanthone----[12]
2,7-tBuCzNBtert-butyl-carbazoleBoron/Nitrogen Core-5.18-0.2593[14]

Note: Specific HOMO/LUMO and ΔEST values are often highly dependent on the computational method and experimental conditions. This table provides a qualitative comparison based on the cited literature.

Future Outlook and Applications

The field of carbazole-based TADF materials is rapidly evolving, with ongoing efforts to develop emitters with improved efficiency, stability, and color purity.[15] These materials are not only revolutionizing the OLED display and lighting industries but also show promise in other areas such as organic lasers, sensors, and bio-imaging. The continued exploration of novel carbazole-based intermediates and a deeper understanding of their electronic properties will undoubtedly pave the way for future breakthroughs in organic electronics.

References

  • Computational Design of Efficient Thermally Activated Delayed Fluorescence Emitters Based on Carbazole and Phenoxazine Donor Groups. SUNY Open Access Repository.
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing.
  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. PMC.
  • Computational Approach to Investigate Structure-Property Relationship of a series of Carbazole Containing Thermally Activated Delayed Fluorescent Molecules. arXiv.
  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks.
  • Computational Approach to Investigate Structure-Property Relationship of a series of Carbazole Containing Thermally Activated Delayed Fluorescent Molecules | Request PDF. ResearchGate.
  • Carbazole-Based Thermally Activated Delayed Fluorescent Emitters for Efficient Pure Blue Organic Light-Emitting Diodes. SSRN.
  • 1 Computational Approach to Investigate Structure-Property Relationship of a series of Carbazole Containing Thermally Activated. arXiv.
  • Spin-Orbit Coupling Calculation and Reverse Intersystem Crossing Rates for a Series of Carbazole Based Thermally Activated Delayed Fluorescence Emitters. ResearchGate.
  • TADF and exciplex emission in a xanthone–carbazole derivative and tuning of its electroluminescence with applied voltage. PMC.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing).
  • A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing.
  • Molecular structures and properties of TADF emitters containing three carbazole donors and a triazine acceptor. ResearchGate.
  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials†. Old City Publishing.
  • Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. PubMed.
  • Efficient Reverse Intersystem Crossing in Carbene-Copper-Amide TADF Emitters via an Intermediate Triplet State. PubMed.
  • Exploring the Impact of Carbazole Position on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence Properties in Phthalimide–Carbazole Conjugates: A Density-Functional Theory Study. The Journal of Physical Chemistry C - ACS Publications.
  • A multi-resonant thermally activated delayed fluorescence emitter with a twisted second-generation carbazole dendron showing suppressed concentration quenching and its use in solution-processed organic light-emitting diodes. RSC Publishing.
  • Improving reverse intersystem crossing of MR-TADF emitters for OLEDs. Researching.
  • (PDF) Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. ResearchGate.
  • Benzoylpyridine-carbazole based TADF materials and devices (Conference Presentation). SPIE Digital Library.
  • Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs. Chemical Science (RSC Publishing).
  • Molecular structures of carbazole fused MR‐TADF emitters. ResearchGate.
  • Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups.
  • Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials. RSC Publishing.
  • Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEECs. ACS Publications.
  • Metal complex-based TADF: design, characterization, and lighting devices. RSC Publishing.
  • Thermally Activated Delayed Fluorescence: Polarity, Rigidity, and Disorder in Condensed Phases. Journal of the American Chemical Society.
  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews - ACS Publications.

Sources

Methodological & Application

Synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole, a key intermediate in materials science and pharmaceutical development. The described method utilizes a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) reaction, offering a robust, efficient, and cost-effective pathway. We delve into the mechanistic underpinnings of the reaction, explaining the critical role of substrate activation, and provide a step-by-step guide for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the N-arylation of carbazole with highly electron-deficient aryl halides.

Introduction and Scientific Rationale

N-arylcarbazoles are a privileged structural motif found in a vast array of functional organic materials, including organic light-emitting diodes (OLEDs), and as the core of many biologically active compounds and pharmaceuticals.[1] The synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is of particular interest due to the unique electronic properties conferred by the electron-deficient N-aryl substituent, making it a valuable building block for further functionalization.

While traditional methods for C-N bond formation, such as the Buchwald-Hartwig and Ullmann couplings, are highly effective, they often require expensive and potentially toxic transition-metal catalysts that can contaminate the final product.[2][3][4] The Nucleophilic Aromatic Substitution (SNAr) reaction presents a powerful alternative for substrates bearing strongly electron-withdrawing groups.[5][6]

The target synthesis is uniquely suited for the SNAr pathway due to the electronic nature of the aryl halide, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The aromatic ring is heavily activated towards nucleophilic attack by two potent electron-withdrawing groups: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.[7] Their placement ortho and para to the leaving group (fluorine) is critical, as this positioning allows for maximum stabilization of the reaction's key intermediate.[8][9]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11] It is not a concerted process in most classical cases but involves a distinct, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10]

  • Step 1 (Addition - Rate-Determining Step): The reaction is initiated by the deprotonation of carbazole's N-H proton by a base, forming the highly nucleophilic carbazolide anion. This anion then attacks the electron-deficient carbon atom of the aryl halide that bears the leaving group. This step disrupts the aromaticity of the ring and forms the negatively charged Meisenheimer intermediate. The stability of this intermediate is the cornerstone of the reaction's success. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group through resonance.[7][8] The para-trifluoromethyl group further stabilizes the charge through its strong inductive electron-withdrawing effect. This stabilization lowers the activation energy of this first, rate-determining step.[11][12]

  • Step 2 (Elimination - Fast Step): The aromaticity of the ring is restored in a rapid second step through the elimination of the leaving group, in this case, a fluoride ion.[10] Although fluoride is typically considered a poor leaving group in Sₙ1 and Sₙ2 reactions, it is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-limiting part of the reaction.

SNAr_Mechanism SNAr Mechanism for Carbazole Synthesis cluster_reactants Reactants Carbazole Carbazole (Nucleophile Precursor) Carbazolide Carbazolide Anion (Active Nucleophile) Carbazole->Carbazolide Deprotonation ArylHalide 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) ArylHalide->Meisenheimer Base Base (e.g., KOH) Base->Carbazolide Carbazolide->Meisenheimer Attack (Rate- Determining) Product 9-[2-nitro-4-(trifluoromethyl)phenyl] -9H-carbazole Meisenheimer->Product Elimination (Fast) LeavingGroup F⁻ Meisenheimer->LeavingGroup

Caption: SNAr reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)SupplierNotes
CarbazoleC₁₂H₉N167.21246Sigma-Aldrich98% purity or higher
1-Fluoro-2-nitro-4-(trifluoromethyl)benzeneC₇H₃F₄NO₂209.1028-30Combi-BlocksKey electrophile
Potassium Hydroxide (KOH)KOH56.11360Fisher ScientificAnhydrous pellets
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1319Acros OrganicsAnhydrous grade
Ethyl AcetateC₄H₈O₂88.11-83.6VWRACS grade for extraction
HexanesC₆H₁₄86.18-95VWRACS grade for chromatography
Silica GelSiO₂60.08-Sorbent Tech.230-400 mesh for chromatography
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Protocol_Workflow Experimental Synthesis Workflow A 1. Reagent Setup - Add Carbazole (1.0 eq) and KOH (1.5 eq) to anhydrous DMSO in a flask. B 2. Deprotonation - Stir at room temperature for 30 min to form carbazolide anion. A->B C 3. SNAr Reaction - Add aryl halide (1.1 eq). - Heat to 120 °C for 4-6 hours. B->C D 4. Reaction Monitoring - Check for consumption of carbazole via TLC. C->D E 5. Work-up - Cool to RT. - Pour into ice-water. - Extract with Ethyl Acetate (3x). D->E F 6. Washing & Drying - Wash combined organic layers with brine. - Dry over anhydrous Na₂SO₄. E->F G 7. Purification - Concentrate via rotary evaporation. - Purify crude solid by column chromatography (e.g., 5-10% EtOAc in Hexanes). F->G H 8. Final Product - Isolate pure product as a solid. - Characterize (NMR, MS). G->H

Caption: Step-by-step experimental workflow diagram.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add carbazole (1.67 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium hydroxide pellets (0.84 g, 15.0 mmol, 1.5 eq.).

  • Solvent Addition and Deprotonation: Add 30 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the resulting suspension at room temperature for 30 minutes. The mixture may change color as the carbazolide anion is formed.

  • Addition of Electrophile: Carefully add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.30 g, 11.0 mmol, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 120 °C using a heating mantle. Maintain stirring at this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with 10% ethyl acetate in hexanes. The reaction is complete when the carbazole spot (visualized under UV light) is no longer visible.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-water, stirring vigorously. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes is typically effective.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole as a solid.

Expected Results and Characterization

ParameterExpected Value
Product Appearance Pale yellow to yellow solid
Yield 80-95%
Melting Point Approx. 145-148 °C
¹H NMR (CDCl₃) Expect downfield shifts for carbazole protons and characteristic signals for the substituted phenyl ring. The N-H proton signal from carbazole (typically > 8.0 ppm) will be absent.
¹⁹F NMR (CDCl₃) Expect a singlet around -63 ppm corresponding to the -CF₃ group.
Mass Spec (ESI+) m/z = 357.07 [M+H]⁺

Discussion: Field-Proven Insights

  • Choice of Base and Solvent: The combination of a strong base (KOH) and a polar aprotic solvent (DMSO) is crucial.[5] DMSO effectively solvates the potassium cation while leaving the carbazolide anion poorly solvated, thereby enhancing its nucleophilicity. Other suitable systems include K₂CO₃ in DMF, though reaction times may be longer.

  • Leaving Group Superiority: While 1-chloro-2-nitro-4-(trifluoromethyl)benzene can also be used, the fluoro-analogue is mechanistically superior. The rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. Therefore, reactions with fluoroarenes are often faster and occur under milder conditions than with other haloarenes in SNAr.

  • Water Management: Although SNAr reactions are generally robust, using anhydrous solvents and reagents is good practice. The presence of significant amounts of water can quench the carbazolide anion and potentially hydrolyze the aryl halide under the basic conditions.

  • Purification Strategy: The product is significantly less polar than the starting carbazole. This difference in polarity allows for straightforward purification by silica gel chromatography. If the crude product is of high purity after work-up, recrystallization from an ethanol/water mixture can also be an effective purification method.

References

  • Filo. (2025, November 15). Role of Electron Withdrawing Groups in SNAr Reaction.
  • Institute of Science, Nagpur.
  • JoVE. (2025, May 22).
  • Dash, J. et al. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(13), 7347-7359.
  • Buchwald, S. L. et al. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Longdom Publishing. (2021, April 30).
  • Organic & Biomolecular Chemistry. (2025, April 16). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer.
  • ACS Publications. (2014, June 11).
  • PMC. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Site-Selective N-Arylation of Carbazoles with Halogen
  • ACS Publications. (2023, March 7). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ACS Publications. (2018, February 15).
  • Google Patents.
  • ResearchGate. (2025, August 6). Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.
  • ResearchGate. (2026, February 10).
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • ResearchGate.
  • Beilstein Journals. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
  • Harvard DASH.
  • One Step at Time: Most Nucleophilic Arom
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Juniper Publishers. (2017, March 17).
  • Semantic Scholar. (2020, November 14).
  • Google Patents.
  • Benchchem. Application Notes and Protocols: 9-(4-Nitrophenyl)-9H-carbazole as a Synthetic Precursor for Alkaloids.
  • Google Patents. Method for synthesizing N-alkylcarbazole compound.
  • Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Transition-metal free synthesis of N-aryl carbazoles and their extended analogs.
  • ResearchGate. (2025, August 6). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.

Sources

Application Note: High-Fidelity Reduction of Sterically Hindered 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole

[1]

Abstract & Strategic Overview

The reduction of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole to its corresponding amine, 9-[2-amino-4-(trifluoromethyl)phenyl]-9H-carbazole , represents a critical intermediate step in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and high-performance hole-transport materials (HTMs) for OLED applications.[1]

This transformation presents two specific synthetic challenges:

  • Steric Hindrance: The nitro group located at the ortho position (2-position) relative to the bulky carbazole moiety is sterically crowded. Standard catalytic hydrogenation at ambient pressure often stalls or proceeds sluggishly due to poor substrate-catalyst contact.[1]

  • Chemo-stability of the Trifluoromethyl Group: While aromatic

    
     groups are generally robust, aggressive reduction methods (e.g., LiAlH4 or high-pressure hydrogenation with unpoisoned catalysts) can lead to hydrodefluorination side reactions.
    

This guide details two field-proven protocols designed to overcome these barriers: a Robust Iron-Mediated Reduction (Method A) for scalability and steric tolerance, and a Catalytic Transfer Hydrogenation (Method B) for high purity and functional group preservation.[1]

Mechanistic Insight & Reaction Pathway[1][2]

The reduction transforms the electron-withdrawing nitro group into an electron-donating amino group.[1] This drastic electronic change significantly alters the solubility and polarity of the molecule, which serves as a primary indicator of reaction progress (TLC/HPLC).

Reaction Scheme

ReactionSchemecluster_conditionsCritical FactorsSubstrateSubstrate:9-[2-nitro-4-(CF3)phenyl]-9H-carbazole(Sterically Hindered NO2)IntermediateIntermediate:Nitroso / HydroxylamineSubstrate->Intermediate Reduction Step 1(Fe/H+ or Pd/H-Donor)ProductProduct:9-[2-amino-4-(CF3)phenyl]-9H-carbazole(Primary Amine)Intermediate->Product Reduction Step 2(Rapid)Fact1Steric Bulk:Ortho-Carbazole blocks reagent approachFact2CF3 Stability:Must avoid defluorination

Caption: Reaction pathway highlighting the steric challenge at the ortho-position and the stepwise reduction mechanism.

Method A: Iron-Mediated Reduction (The "Workhorse" Protocol)

Best For: Large-scale synthesis (>5g), sterically hindered substrates, and laboratories without high-pressure hydrogenation equipment.[1]

Rationale

Iron powder in acidic media (Bechamp reduction conditions) is highly effective for ortho-substituted nitroarenes.[1] The single-electron transfer mechanism operates well even in sterically crowded environments where heterogeneous catalysts (like Pd/C) might struggle to bind the substrate effectively [1][3]. Furthermore, this method is chemically mild enough to preserve the trifluoromethyl group completely.

Materials
  • Substrate: 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole (1.0 equiv)

  • Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Solvent: Ethanol / Glacial Acetic Acid (3:1 ratio)

  • Catalyst: Conc. HCl (Catalytic drops, optional but recommended for activation)

Step-by-Step Protocol
  • Activation: In a round-bottom flask, suspend the Iron powder (5.0 eq) in the Ethanol/Acetic Acid mixture. Add 2-3 drops of conc. HCl to activate the iron surface. Stir at room temperature for 10 minutes.

  • Addition: Add the nitro-carbazole substrate (1.0 eq) to the suspension.

    • Note: The substrate may not dissolve completely initially.[2] This is normal.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80-90°C (vigorous reflux) with high-speed magnetic stirring.

    • Critical: Vigorous stirring is essential to ensure contact between the solid iron and the solution.

  • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material (usually yellow/orange) will disappear, replaced by a highly fluorescent amine spot (blue/cyan under UV 365nm). Reaction time is typically 2–4 hours .[1]

  • Workup (Crucial Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate.

    • Neutralization: Concentrate the filtrate to remove most ethanol/acetic acid. Dilute the residue with Ethyl Acetate and wash carefully with saturated NaHCO3 solution until the aqueous layer is pH ~8.

    • Warning: CO2 evolution will occur.[1][3] Add bicarbonate slowly.[1]

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo. The crude product is often pure enough for the next step, but can be recrystallized from Ethanol/Hexane if needed.
    

Method B: Catalytic Transfer Hydrogenation (The "Clean" Protocol)

Best For: High-purity requirements, small to medium scale (<5g), and avoiding metal waste.

Rationale

Using Hydrazine Hydrate as a hydrogen donor with Pd/C is often superior to hydrogen gas balloons for hindered substrates.[1] The generation of active hydrogen species in situ on the catalyst surface drives the reaction faster than gas-liquid diffusion limits allow [5][6].

Materials
  • Substrate: 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)[1][4]

  • Hydrogen Donor: Hydrazine Hydrate (

    
    ) (5.0 - 10.0 equiv)[1]
    
  • Solvent: THF / Ethanol (1:[1]1) (THF ensures solubility of the hydrophobic carbazole).

Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in the THF/Ethanol mixture in a multi-neck flask. Nitrogen sparging is recommended to remove dissolved oxygen.[1]

  • Catalyst Addition: Carefully add the Pd/C catalyst.[1][4]

    • Safety: Pd/C can ignite solvent vapors.[1] Add under an inert blanket or as a water slurry.[1]

  • Reflux & Addition: Heat the mixture to a gentle reflux (

    
    ).
    
  • Reagent Feed: Add Hydrazine Hydrate dropwise over 20 minutes.

    • Observation: Nitrogen gas evolution will be observed.[1] Ensure the system is vented through a bubbler.

  • Completion: Reflux for 3–6 hours . The reaction is generally cleaner than iron reduction but may be slower due to the steric hindrance at the 2-position.

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Filter through Celite to remove Pd/C.[1][4]

    • Concentrate the filtrate.[4]

    • Note: Unlike the Iron method, no acidic neutralization is required, making this ideal for acid-sensitive downstream chemistry.

Analytical Validation & Data Summary

Expected Analytical Signatures
TechniqueParameterObservation (Nitro Precursor)Observation (Amine Product)
1H NMR Aromatic RegionDeshielded protons near

Upfield shift of protons near

1H NMR Amine SignalAbsentBroad singlet at

3.5–5.0 ppm (

)
IR Spec Functional GroupStrong bands ~1530 & 1350

(

)
Doublet ~3300–3500

(

stretch)
Appearance VisualYellow/Orange SolidOff-white / Pale crystalline solid
Experimental Workflow Diagram

WorkflowStartStart:Dissolve Nitro-CarbazoleChoiceSelect MethodStart->ChoiceMethodAMethod A: Fe / AcOH(Robust, Scalable)Choice->MethodASteric/ScaleMethodBMethod B: Pd/C + Hydrazine(Clean, High Purity)Choice->MethodBPurity/GreenProcessAReflux 80°C, 2-4hMonitor TLCMethodA->ProcessAProcessBReflux 65°C, 3-6hDropwise HydrazineMethodB->ProcessBFilterFiltration (Celite)Remove Solids (Fe or Pd)ProcessA->FilterProcessB->FilterWorkupExtraction / NeutralizationFilter->WorkupFinalFinal Product:Amine DerivativeWorkup->Final

Caption: Decision matrix and workflow for the reduction of nitro-carbazole derivatives.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Steric blocking of the nitro group prevents effective catalyst contact.

    • Solution: Switch to Method A (Iron) . The dissolved Fe(II) species can act as electron shuttles, overcoming surface adsorption limits of heterogeneous catalysts like Pd/C. Alternatively, use Tin(II) Chloride (SnCl2) in Ethanol (5 equiv), though this requires a more tedious basic workup to manage tin salts [1][4].

  • Issue: Defluorination (Loss of CF3).

    • Cause: Over-reduction using Pd/C and

      
       gas under pressure.[1]
      
    • Solution: Avoid

      
       pressure.[1][4] Use transfer hydrogenation (Method B) or the chemical reduction (Method A). If using hydrogenation, switch catalyst to Pt/C (Platinum on Carbon) , which is less prone to hydrogenolysis of C-F bonds than Palladium.
      
  • Issue: Solubility.

    • Cause: The carbazole core is highly hydrophobic.

    • Solution: Do not use pure Ethanol.[1] Use THF/Ethanol or Ethyl Acetate/Ethanol mixtures.[1]

References

  • Organic Syntheses.[1][3][6] (n.d.). Reduction of Nitro Compounds using Stannous Chloride. Retrieved from [Link]

  • SciSpace.[1] (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[1] Retrieved from [Link]

  • Beilstein Journals. (2025).[1] Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Retrieved from [Link]

  • Scholars' Mine.[1] (2015).[1][4][7] Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. Retrieved from [Link]

  • MDPI. (2024).[1] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

Synthesis of Twisted Donor-Acceptor Molecules: A Guide to Carbazole-Nitro-Phenyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Twisted Donor-Acceptor Architectures

In the realm of advanced materials science, donor-acceptor (D-A) molecules represent a cornerstone for the development of organic electronics, sensors, and photodynamic therapy agents.[1][2] The strategic pairing of an electron-donating moiety with an electron-accepting unit facilitates intramolecular charge transfer (ICT), a phenomenon that governs the essential photophysical and electronic properties of these materials.[3][4] Among the diverse array of D-A systems, those featuring a "twisted" conformation, where the donor and acceptor planes are sterically forced out of planarity, have garnered significant attention. This structural torsion is crucial for achieving a small singlet-triplet energy gap, which is a key factor for enabling thermally activated delayed fluorescence (TADF).[1][2]

This application note provides a detailed guide for the synthesis and characterization of twisted donor-acceptor molecules based on the robust electron-donating carbazole group and the strongly electron-withdrawing nitro-phenyl group. Carbazole is a widely utilized donor due to its excellent electron-donating capabilities, high thermal stability, and versatile functionalization chemistry.[3][5][6] When paired with a potent acceptor like the nitro-phenyl group, the resulting D-A molecule exhibits pronounced charge-transfer characteristics. The inherent steric hindrance between these two moieties often induces the desired twisted conformation, making this a prime combination for exploring advanced material applications. We will delve into two primary synthetic strategies: the Ullmann condensation and the Suzuki-Miyaura coupling, providing detailed, step-by-step protocols for researchers in organic synthesis, materials science, and drug development.

Causality Behind Experimental Choices: Why Carbazole and Nitro-Phenyl?

The selection of carbazole as the donor and a nitro-phenyl group as the acceptor is a deliberate choice driven by fundamental electronic and structural principles.

  • Carbazole as the Donor: The nitrogen atom within the carbazole ring system possesses a lone pair of electrons that can be readily donated into the π-conjugated system, making it a potent electron donor.[3] Its rigid, planar structure provides a stable scaffold, and the N-H position offers a convenient site for substitution, allowing for the direct attachment of the acceptor unit.

  • Nitro-Phenyl as the Acceptor: The nitro group (-NO2) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the resonance delocalization of the negative charge. Attaching this to a phenyl ring creates a strong electron acceptor.

  • Inducing the Twist: The direct linkage of the bulky carbazole and nitro-phenyl groups often leads to significant steric repulsion. This steric strain forces the two aromatic systems to adopt a non-planar, or "twisted," conformation relative to each other. This geometric arrangement is critical as it decouples the highest occupied molecular orbital (HOMO), primarily located on the carbazole donor, from the lowest unoccupied molecular orbital (LUMO), which is centered on the nitro-phenyl acceptor.[7] This spatial separation of the frontier molecular orbitals is a key design principle for achieving a small singlet-triplet energy gap (ΔEST), a prerequisite for materials exhibiting thermally activated delayed fluorescence (TADF).[1][2]

Synthetic Strategies and Protocols

Two of the most reliable and versatile methods for forging the crucial C-N or C-C bond between the carbazole donor and the nitro-phenyl acceptor are the Ullmann condensation and the Suzuki-Miyaura coupling.

Protocol 1: Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a classic and effective method for forming carbon-nitrogen bonds, particularly for coupling aryl halides with amines or N-heterocycles like carbazole.[8][9][10][11][12] Modern advancements often utilize copper catalysts and various ligands to facilitate the reaction under milder conditions.[8][9][11]

Reaction Scheme:

Ullmann Condensation Carbazole Carbazole Reaction_Point Carbazole->Reaction_Point Nitroiodobenzene 1-iodo-4-nitrobenzene Nitroiodobenzene->Reaction_Point Product 9-(4-nitrophenyl)-9H-carbazole Catalyst CuI, Ligand Catalyst->Reaction_Point Base Base (e.g., K2CO3) Base->Reaction_Point Solvent Solvent (e.g., DMF) Solvent->Reaction_Point Reaction_Point->Product + HI

Caption: Ullmann condensation workflow for synthesizing 9-(4-nitrophenyl)-9H-carbazole.

Materials and Reagents:

Reagent/MaterialPuritySupplier (Example)
Carbazole98%Sigma-Aldrich
1-iodo-4-nitrobenzene99%Alfa Aesar
Copper(I) iodide (CuI)99.99%Strem Chemicals
1,10-Phenanthroline (Ligand)≥99%TCI America
Potassium carbonate (K2CO3)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Dichloromethane (DCM)ACS GradeVWR
HexanesACS GradeVWR
Magnesium sulfate (MgSO4)AnhydrousEMD Millipore

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to carbazole.

  • Heating and Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure 9-(4-nitrophenyl)-9H-carbazole.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[13] This method is invaluable for creating a direct linkage between the carbazole and nitro-phenyl rings at positions other than the carbazole nitrogen, offering greater synthetic flexibility.[14][15][16]

Reaction Scheme:

Suzuki-Miyaura Coupling CarbazoleBoronic 3-Boronic acid-9-alkyl-carbazole Reaction_Point CarbazoleBoronic->Reaction_Point Bromonitrobenzene 1-bromo-4-nitrobenzene Bromonitrobenzene->Reaction_Point Product 3-(4-nitrophenyl)-9-alkyl-9H-carbazole Catalyst Pd(PPh3)4 Catalyst->Reaction_Point Base Base (e.g., Na2CO3) Base->Reaction_Point Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Point Reaction_Point->Product + HBr + B(OH)3

Caption: Suzuki-Miyaura coupling for synthesizing 3-(4-nitrophenyl)-9-alkyl-9H-carbazole.

Materials and Reagents:

Reagent/MaterialPuritySupplier (Example)
3-Bromo-9-alkyl-9H-carbazole>97%Synthesized in-house or custom
4-Nitrophenylboronic acid97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]99%Strem Chemicals
Sodium carbonate (Na2CO3)Anhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Acros Organics
Ethanol200 ProofDecon Labs
Deionized Water
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-9-alkyl-9H-carbazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add a 4:1 mixture of toluene and ethanol, followed by a 2 M aqueous solution of sodium carbonate (Na2CO3) (3.0 eq).

  • Heating and Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 40 mL) and then with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel column chromatography to yield the pure 3-(4-nitrophenyl)-9-alkyl-9H-carbazole.

Characterization and Data Analysis

Successful synthesis must be confirmed through a suite of analytical techniques. The data below represents typical expected outcomes for a twisted carbazole-nitro-phenyl molecule.

Expected Characterization Data:

TechniquePurposeExpected Results
¹H & ¹³C NMR Structural elucidation and purity assessmentCharacteristic shifts for aromatic protons on both carbazole and nitro-phenyl rings. The number of signals should correspond to the expected molecular symmetry.
Mass Spectrometry (HRMS) Confirmation of molecular weight and formulaA molecular ion peak corresponding to the exact calculated mass of the target molecule.
UV-Vis Spectroscopy Investigation of electronic transitionsTwo primary absorption bands are expected: a high-energy band (~280-340 nm) corresponding to π-π* transitions within the carbazole and phenyl rings, and a lower-energy, broader band (~360-450 nm) attributed to the intramolecular charge transfer (ICT) from the carbazole donor to the nitro-phenyl acceptor.[3][17][18]
Fluorescence Spectroscopy Analysis of emission propertiesEmission from the ICT state, often exhibiting positive solvatochromism (a red-shift in emission wavelength with increasing solvent polarity), which is a hallmark of charge-transfer character in the excited state.[19]
Cyclic Voltammetry (CV) Determination of HOMO/LUMO energy levelsReversible or quasi-reversible oxidation (from the carbazole donor) and reduction (on the nitro-phenyl acceptor) waves. The potentials can be used to estimate the HOMO and LUMO energy levels.

Applications and Future Directions

The twisted carbazole-nitro-phenyl molecules synthesized through these protocols are prime candidates for a variety of applications in materials science and beyond.

  • Organic Light-Emitting Diodes (OLEDs): Their twisted structure and potential for TADF make them highly suitable as emitters in OLEDs, particularly for achieving efficient deep-blue or green electroluminescence.[7][20][21]

  • Nonlinear Optics (NLO): The significant change in dipole moment upon excitation in these D-A systems can lead to large second- or third-order NLO properties, which are useful for applications in optical communications and data storage.[22]

  • Sensors: The sensitivity of the ICT band to the local environment can be exploited for the development of chemical sensors. For instance, the fluorescence of these molecules can be quenched in the presence of certain analytes, providing a detectable signal.[3][18]

Future research will likely focus on fine-tuning the degree of twist and the electronic properties by introducing different substituents on both the carbazole and nitro-phenyl units. This will allow for precise control over the emission color, quantum efficiency, and charge transport properties, paving the way for the next generation of high-performance organic electronic materials.

References

  • Karasinghe A. N. Upamali, Leandro A. Estrada, Puran K. De, Xichen Cai, Jeanette A. Krause, and Douglas C. Neckers. Carbazole-Based Donor−Acceptor Compounds: Highly Fluorescent Organic Nanoparticles. The Journal of Organic Chemistry 2008, 73 (1), 141-152. [Link]

  • Trepo, E. Carbazole-based small molecule electron donors: syntheses, characterization, and material properties. [Link]

  • Yoo, W.-J., & Kobayashi, S. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters, 17(14), 3632–3634. [Link]

  • Wang, Y., et al. (2025). Synthesis of Carbazole-Based Electron Donor–Acceptor Architectures Enabling Ultrasensitive Epinephrine Detection. Organic Letters. [Link]

  • Nespurek, S., et al. (2000). Photoluminescence of donor–acceptor carbazole-based molecules in amorphous and powder forms. Journal of Applied Physics, 87(10), 7342-7347. [Link]

  • Yoo, W. J., & Kobayashi, S. (2015). Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. PubMed. [Link]

  • Kumar, A., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7546-7557. [Link]

  • Wang, C., et al. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1195–1202. [Link]

  • Mohan, K., et al. (2020). Synthesis and Characterization of Carbazole Based Donor-Acceptor-Donor Type Polymer for NLO Applications. Journal of Physics: Conference Series, 1495, 012026. [Link]

  • Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (2022). SSRN. [Link]

  • Twisted donor–acceptor molecules for efficient deep blue electroluminescence with CIEy ∼ 0.06. Journal of Materials Chemistry C. [Link]

  • Takeda, Y. (2024). Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology. Accounts of Chemical Research. [Link]

  • Balsevičius, D., et al. (2024). Bicarbazole-Benzophenone-Based Twisted Donor-Acceptor-Donor Derivatives as Blue Emitters for Highly Efficient Fluorescent Organic Light-Emitting Diodes. MDPI. [Link]

  • Takeda, Y. (2024). Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology. Accounts of Chemical Research. [Link]

  • A Twisting Donor-Acceptor Molecule with an Intercrossed Excited State for Highly Efficient, Deep-Blue Electroluminescence. (2025). ResearchGate. [Link]

  • Linko, R. M., et al. (2023). Charge transfer complexes of nitroderivatives of 9,10-phenanthreqinone with 9-methyl-9H-carbazole: quantum chemical simulation, x-ray diffraction study. ResearchGate. [Link]

  • Twisted carbazole moiety with respect to phenyl ring: model molecule. ResearchGate. [Link]

  • Moustakim, M., et al. Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... ResearchGate. [Link]

  • Takeda, Y., et al. (2020). The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads. PMC. [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (2025). RSC Publishing. [Link]

  • Spectroscopic and TDDFT studies on the charge-transfer properties of metallated Octa(carbazolyl)phthalocyanines. Kuwait Foundation for the Advancement of Sciences. [Link]

  • Dreher, S. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

  • Spectroscopic and computational investigations of charge transfer excited states. University of Otago. [Link]

  • Linko, R. M., et al. (2023). Charge transfer complexes of nitroderivatives of 9,10-phenanthreqinone with 9-methyl-9H-carbazole: quantum chemical simulation, x-ray diffraction study. Semantic Scholar. [Link]

  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Publishing. [Link]

  • Gordon, C. G., et al. (2018). Modulation of Donor-Acceptor Distance in a Series of Carbazole Push-Pull Dyes; A Spectroscopic and Computational Study. MDPI. [Link]

  • Tricarbazole-based donor–acceptor architectures with diverse acceptors: synthesis, properties and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Wilms, D., et al. (2017). Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving yield of carbazole N-arylation with electron-deficient aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbazole N-Arylation Optimization

Topic: . To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads.[1] From: Senior Application Scientist, Catalysis Division.

Introduction: The "Carbazole Conundrum"

Welcome to the technical support hub for C–N cross-coupling. You are likely here because your carbazole N-arylation is stalling, despite the fact that electron-deficient aryl halides are theoretically "easy" electrophiles.

The Core Problem: Carbazole is a distinct nucleophile. Unlike simple anilines, its nitrogen lone pair is part of an aromatic system, making it significantly less nucleophilic (


 in DMSO).[1] Furthermore, the resulting carbazolyl anion can act as a "poison" in palladium catalysis by forming stable, off-cycle resting states.[1]

This guide moves beyond generic "optimization screens" and targets the mechanistic bottlenecks specific to the electronic mismatch between carbazoles and electron-deficient electrophiles.

Module 1: Diagnostic Triage (Start Here)

Before troubleshooting catalyst loads, you must validate your pathway.[1] Electron-deficient aryl halides occupy a unique reactivity intersection where transition-metal catalysis (Pd/Cu) and Nucleophilic Aromatic Substitution (


) compete.[1]

Use the decision matrix below to select your protocol:

DecisionMatrix Start START: Analyze Aryl Halide EWG_Strength EWG Strength & Position Start->EWG_Strength Halide_Type Halide Identity (X) EWG_Strength->Halide_Type SNAr_Route Route A: TM-Free SNAr (Transition Metal Free) EWG_Strength->SNAr_Route Strong EWG (Ortho/Para) (-NO2, -CN, -SO2R) Pd_Route Route B: Pd-Catalysis (Buchwald-Hartwig) EWG_Strength->Pd_Route Weak/Meta EWG (-COOR, -CF3, -COR) Halide_Type->SNAr_Route X = F (Fluorine) Halide_Type->Pd_Route X = Cl, Br, OTf Cu_Route Route C: Cu-Catalysis (Ullmann-Goldberg) Halide_Type->Cu_Route X = I, Br (Cost sensitive) SNAr_Guide SNAr_Guide SNAr_Route->SNAr_Guide Go to Module 2 Pd_Guide Pd_Guide Pd_Route->Pd_Guide Go to Module 3

Figure 1: Protocol selection based on substrate electronics. Note that for SNAr, Fluorine is the superior leaving group due to the stabilization of the Meisenheimer complex.[1]

Module 2: Troubleshooting Transition-Metal-Free ( )

Applicability: Aryl halides with strong withdrawing groups (e.g., p-fluoronitrobenzene, o-chlorobenzonitrile).[1]

The Logic: If your ring is electron-poor enough, metal catalysis is over-engineering.[1] The rate-determining step is the nucleophilic attack, not the bond breaking.[1][2]

Common Failure Modes & Solutions
SymptomRoot CauseTechnical Intervention
No Reaction ( < 5% Conv.) Solvent Polarity: The transition state is highly charged (Meisenheimer complex).[1] Non-polar solvents cannot stabilize it.[1]Switch to DMSO or DMF. These polar aprotic solvents stabilize the anionic intermediate.[1] Protocol: Heat to 80–120°C.
Low Yield with Aryl Chlorides Leaving Group Ability: In

, bond breaking is not rate-limiting.[1] Electronegativity drives the attack.[1]
Switch to Aryl Fluorides. The high electronegativity of F lowers the LUMO energy at the ipso-carbon, accelerating attack (F >> Cl > Br).[1]
Carbazole Insolubility Base Mismatch: Weak bases (Carbonates) may not fully deprotonate carbazole in organic solvents.[1]Use Stronger Bases. Switch to KOH or tBuOK . Ensure the base is finely ground or use 18-crown-6 as a phase transfer catalyst.[1]

Module 3: Troubleshooting Pd-Catalyzed Cross-Coupling

Applicability: Aryl chlorides/bromides with moderate EWGs (e.g., methyl 4-chlorobenzoate) where


 is too slow.[1]

The Logic: This is the most complex scenario. Electron-deficient aryl halides undergo Oxidative Addition (OA) rapidly.[1] However, the reaction often dies due to the "Carbazole Trap" —the formation of a stable, off-cycle Pd-Carbazolyl species that refuses to undergo Reductive Elimination (RE).[1]

The "Carbazole Trap" Mechanism

Understanding this pathway is critical for troubleshooting:

PdCycle cluster_fix How to break the Trap (Accelerate RE) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (OA) [L-Pd(II)-Ar-X] Pd0->OxAdd Fast for e- poor Ar-X Trap RESTING STATE (The Trap) [L-Pd(II)-Ar-(Carbazolyl)] Stable Anionic Complex OxAdd->Trap Carbazole deprotonation + Coordination Prod Product N-Aryl Carbazole Trap->Prod Reductive Elimination (RE) (Often Slow!) Prod->Pd0 Regeneration

Figure 2: The catalytic bottleneck. The carbazolyl anion binds tightly to Pd(II).[1] If the aryl group is also electron-poor, the complex becomes too stable, stalling the cycle.[1]

Troubleshooting Guide (Pd-Catalysis)

Q1: My reaction turns black immediately and stalls.

  • Diagnosis: Catalyst decomposition (Pd black formation).[1]

  • Fix: Your catalyst is unstable.

    • Ligand: Switch to bulky, electron-rich biaryl phosphines like XPhos or BrettPhos .[1] These bulky ligands sterically crowd the metal, forcing the reductive elimination (breaking the "Trap" shown in Fig 2).[1]

    • Pre-catalyst: Stop using

      
       which generates inhibiting dba ligands.[1] Use Pd(OAc)2  or precatalysts like XPhos-Pd-G3 .[1]
      

Q2: I see 100% conversion of halide, but mostly to the de-halogenated arene (Ar-H).

  • Diagnosis: Hydrodehalogenation.[1] The Pd(II)-aryl intermediate is capturing a hydride instead of the carbazole.[1]

  • Fix:

    • Solvent: Avoid alcohols or DMF (hydride sources).[1] Use Toluene or 1,4-Dioxane .[1]

    • Temperature: Lower the temperature slightly.

    • Water: Ensure reagents are anhydrous; water can act as a proton source for this side reaction.[1]

Q3: The reaction is sluggish despite using XPhos.

  • Diagnosis: The "Trap" is too stable.[1] Electron-deficient aryl groups pull electron density from the Pd, making the metal center more electrophilic and holding the carbazole anion tighter.[1]

  • Fix: Ligand Tuning. Move to P(tBu)3 (Tri-tert-butylphosphine).[1] It is extremely electron-rich and bulky, specifically accelerating the reductive elimination step for difficult substrates.[1]

Module 4: Validated Experimental Protocols

Protocol A: The "Standard" Pd-Catalyzed Method

Best for: Aryl Chlorides/Bromides with Esters, Ketones, or CF3.[1]

  • Charge Vials: In a glovebox or under Argon, combine:

    • Carbazole (1.0 equiv)[1]

    • Aryl Halide (1.1 equiv)[1]

    • Base:

      
       (2.0 equiv) — Note: Weaker than NaOtBu to prevent side reactions, but effective.[1]
      
    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos-Pd-G3 (2 mol%).[1]

  • Solvent: Add anhydrous Toluene or Xylene (0.2 M concentration).

  • Reaction: Seal and heat to 100–110°C for 12–24 hours.

  • Workup: Filter through Celite, elute with EtOAc.

  • Validation: Check TLC. If Ar-X remains, add 2 mol% more catalyst.[1]

Protocol B: The "Green" SNAr Method

Best for: Fluoro-nitrobenzenes or Fluoro-cyanobenzenes.[1]

  • Charge Vials: Combine Carbazole (1.0 equiv) and Aryl Fluoride (1.0 equiv).

  • Base: Add powdered KOH (2.0 equiv).

  • Solvent: Add DMSO (wet DMSO is acceptable here as water can aid solubility of KOH, but dry is preferred for reproducibility).

  • Reaction: Heat to 90°C for 4–8 hours.

  • Safety Note: Exothermic! Monitor temperature.

  • Workup: Pour into water. The product usually precipitates out.[1] Filter and wash with water.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Copper (Ullmann) instead of Palladium? A: Yes, but with caveats. Copper requires higher temperatures (often >130°C).[1] For electron-deficient halides, use CuI (10 mol%) , 1,10-Phenanthroline (20 mol%) , and K3PO4 in DMF.[1] Note that if your EWG is sensitive to high heat (e.g., certain esters), Pd is safer.[1]

Q: Why is my Carbazole starting material not dissolving? A: Carbazoles are notoriously insoluble.[1]

  • In Pd-catalysis: Use Toluene at reflux; the reaction is heterogeneous initially but dissolves as N-arylation proceeds.[1]

  • In SNAr: DMSO is essential.[1] If it still fails, try NMP (N-methyl-2-pyrrolidone).[1]

Q: I am using an Aryl Iodide and getting low yields. Why? A: Counter-intuitively, Aryl Iodides can be problematic in Pd-catalysis because the iodide ion can poison the catalyst (forming bridging dimers).[1] If using iodides, add AgOTf (silver triflate) to scavenge the iodide, or switch to the Aryl Bromide.[1]

References

  • Mechanistic Insight (The Carbazole Trap)

    • García-Roca, A., et al. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles."[1] ACS Catalysis, 2023.[1]

    • [1]

  • SNAr Methodology

    • Iqbal, M. A., et al. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles."[1][3][4][5] Molecules, 2019.[1][3][6]

    • [1]

  • Pd-Catalyzed Optimization (Buchwald-Hartwig)

    • Gray, V. J., et al. "Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts."[1][7] Beilstein Journal of Organic Chemistry, 2013.[1]

  • Ligand Effects (XPhos/BrettPhos)

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Trifluoromethyl-Carbazole Derivatives in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of trifluoromethyl-carbazole derivatives in standard Nuclear Magnetic Resonance (NMR) solvents. By understanding the underlying chemical principles and employing systematic experimental approaches, you can overcome these hurdles to obtain high-quality NMR data.

Understanding the Challenge: The "Difficult" Nature of Trifluoromethyl-Carbazole Derivatives

Trifluoromethyl-carbazole derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. However, their unique structural features often lead to solubility issues in common NMR solvents.

Why are they often poorly soluble?

The combination of a planar, aromatic carbazole core and one or more highly electronegative trifluoromethyl (CF3) groups creates a molecule with low polarity. The rigid carbazole structure can lead to strong crystal lattice packing, making it difficult for solvent molecules to break it apart. The CF3 groups, while electron-withdrawing, do not significantly increase the molecule's polarity in a way that promotes solubility in common polar solvents.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethyl-carbazole derivative won't dissolve in CDCl3. What should I try next?

A1: Chloroform-d (CDCl3) is a common starting point for many organic compounds, but its relatively low polarity can be insufficient for many trifluoromethyl-carbazole derivatives.[1] A systematic approach to solvent selection is recommended. You should try a range of deuterated solvents with varying polarities.[2] Good alternatives to try include:

  • Benzene-d6 (C6D6): This aromatic solvent can have different interactions with your compound compared to CDCl3, sometimes improving solubility and offering different chemical shifts that can resolve overlapping signals.[3]

  • Acetone-d6: A more polar aprotic solvent that can be effective.[2]

  • Tetrahydrofuran-d8 (THF-d8): Another good option for compounds that are sensitive to residual protons in other solvents.[1]

  • Dimethyl sulfoxide-d6 (DMSO-d6): This is a highly polar aprotic solvent and often the go-to choice for compounds that are difficult to dissolve.[2][4] However, be aware that its high boiling point can make sample recovery challenging.[5]

Q2: I see some solid particles in my NMR tube even after trying different solvents. What does this mean for my spectrum?

A2: The presence of undissolved material will negatively impact the quality of your NMR spectrum.[6] An inhomogeneous sample will lead to:

  • Broad peaks: This is a common symptom of poor solubility and will obscure fine details like coupling constants.[2][7]

  • Poor shimming: The magnetic field homogeneity will be difficult to optimize, further degrading spectral resolution.

  • Inaccurate quantification: The concentration of your analyte in solution will be unknown, making it impossible to obtain accurate integrations or to compare signal intensities between different samples.[8]

It is crucial to have a completely dissolved sample for reliable NMR analysis.

Q3: Can I just heat the sample to get it to dissolve?

A3: Gently heating the sample can be a viable strategy to increase solubility.[6][9] Many compounds that are sparingly soluble at room temperature will dissolve at elevated temperatures (e.g., 40-60 °C). However, you must consider the thermal stability of your compound. Degradation at higher temperatures is a risk. If you choose to heat the sample, ensure you acquire the NMR spectrum at that same elevated temperature to prevent the compound from precipitating out of solution.[2]

Q4: Are there any other "tricks" to improve solubility in the NMR tube?

A4: Yes, a few techniques can be employed:

  • Sonication: Placing the sealed NMR tube in a sonicator bath for a few minutes can help break up solid aggregates and promote dissolution.

  • Co-solvents: Using a mixture of two or more deuterated solvents can sometimes achieve a "sweet spot" of polarity that a single solvent cannot.[6] For example, a mixture of CDCl3 and a small amount of DMSO-d6 can significantly increase the polarity of the solvent system.

  • Vortexing: Vigorous mixing using a vortex mixer can aid in the dissolution process.

Systematic Troubleshooting Workflow

A structured approach is the most efficient way to tackle solubility problems. The following workflow provides a step-by-step guide to finding the optimal conditions for your trifluoromethyl-carbazole derivative.

Step 1: Initial Solvent Screening

The first step is to perform small-scale solubility tests with a variety of deuterated solvents. This will help you identify the most promising candidates without wasting a significant amount of your valuable compound.

Experimental Protocol: Small-Scale Solubility Testing
  • Weigh approximately 1-2 mg of your trifluoromethyl-carbazole derivative into a small vial.

  • Add 0.5 mL of the first deuterated solvent to be tested (e.g., CDCl3).

  • Vortex the vial for 30 seconds.

  • Visually inspect for complete dissolution.

  • If the compound is not fully dissolved, try gentle heating (40-50 °C) for a few minutes.

  • If the compound remains insoluble, repeat steps 2-5 with the next solvent in order of increasing polarity.

dot graph TD { A[Start: Insoluble Compound] --> B{Initial Solvent Screening}; B --> C[CDCl3]; C --> D{Soluble?}; D -- Yes --> E[Acquire NMR]; D -- No --> F[Acetone-d6]; F --> G{Soluble?}; G -- Yes --> E; G -- No --> H[DMSO-d6]; H --> I{Soluble?}; I -- Yes --> E; I -- No --> J[Advanced Techniques]; } Caption: Initial Solvent Screening Workflow

Step 2: Advanced Solubility Enhancement Techniques

If single solvents are not effective, even with heating, you may need to employ more advanced techniques.

  • Co-Solvent Systems: Prepare mixtures of deuterated solvents. Common combinations include CDCl3/DMSO-d6 or CDCl3/Methanol-d4. Start with a small percentage of the more polar solvent (e.g., 5-10%) and gradually increase it until dissolution is achieved. Be mindful that the residual solvent peaks in your spectrum will be from both solvents.[10]

  • Elevated Temperature NMR: For compounds that only dissolve at higher temperatures, variable temperature (VT) NMR is a powerful tool. Most modern NMR spectrometers are equipped with VT capabilities.

Experimental Protocol: Elevated Temperature NMR
  • Prepare your NMR sample in a solvent that shows partial solubility at room temperature.

  • Insert the sample into the NMR spectrometer.

  • Set the desired temperature (e.g., 50 °C). Allow the sample to equilibrate for at least 5-10 minutes.

  • Shim the sample at the elevated temperature.

  • Acquire your NMR spectrum.

dot graph TD { A[Start: Poor Solubility] --> B{Initial Solvent Fails}; B --> C[Try Co-Solvent Mixture e.g., CDCl3/DMSO-d6]; C --> D{Soluble?}; D -- Yes --> E[Acquire NMR]; D -- No --> F[Elevated Temperature NMR]; F --> G{Soluble?}; G -- Yes --> E; G -- No --> H[Consider Alternative Characterization]; } Caption: Advanced Troubleshooting Workflow

Data Presentation: Properties of Common Deuterated NMR Solvents

The following table provides a quick reference for the properties of commonly used deuterated solvents to aid in your selection process.

Deuterated SolventAbbreviationPolarity (Dielectric Constant)Common UsesResidual Proton Shift (ppm)
Chloroform-dCDCl34.81General purpose for non-polar to moderately polar organic compounds.[11]7.26
Benzene-d6C6D62.28For aromatic compounds; can induce significant chemical shift changes.[2]7.16
Acetone-d6(CD3)2CO20.7Good for a wide range of organic compounds.[1]2.05
Tetrahydrofuran-d8THF-d87.58Useful for a variety of organic molecules.3.58, 1.73
Methanol-d4CD3OD32.7For polar organic compounds.[4]4.87, 3.31
Dimethyl sulfoxide-d6DMSO-d646.7Excellent for highly polar or difficult-to-dissolve compounds.[4]2.50
Water-d2D2O78.5For water-soluble compounds.[4]~4.79 (variable)

Final Considerations and Best Practices

  • Purity of Deuterated Solvents: Always use high-purity deuterated solvents to avoid extraneous peaks in your spectrum.[12] Water is a common contaminant and can be minimized by using fresh ampules of solvent and drying your NMR tubes thoroughly.[4]

  • Sample Concentration: For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is generally recommended.[5] If your compound is only sparingly soluble, you may have to work with a lower concentration and increase the number of scans to achieve an adequate signal-to-noise ratio.

  • Chemical Reactivity: Be aware of the potential for your compound to react with the solvent. For example, acidic or basic compounds may interact with certain solvents.[11]

By following these guidelines and employing a systematic approach, you can successfully navigate the solubility challenges associated with trifluoromethyl-carbazole derivatives and obtain high-quality NMR data for your research.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Benchchem. (n.d.). A Comparative Guide to Deuterated Solvents for NMR Analysis.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Solubility of Things. (n.d.). Carbazole.
  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers.
  • PMC. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Industrial Chemistry & Materials (RSC Publishing). (2022, November 16). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole.
  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery.
  • Ovid. (n.d.). International Journal of Pharmaceutics Use of 1H NMR to facilitate solubility measurement for drug discovery compounds.
  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents.
  • ResearchGate. (2025, August 6). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • Semantic Scholar. (n.d.). (1)H NMR investigation of solvent effects in aromatic stacking interactions.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • SSRN. (n.d.). N-Tosylated carbazole derivatives.
  • PMC. (2022, November 29). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.
  • MDPI. (2018, November 30). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes.
  • ResearchGate. (2025, October 12). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.
  • Beilstein Archives. (n.d.). Synthesis of novel multifunctional carbazole based molecules and their thermal, electrochemical and optical properties.

Sources

Minimizing side reactions during the reduction of nitro groups on carbazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Selectivity in Nitro-Carbazole Reduction Ticket ID: CRB-RED-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Diagnostic Workflow: Start Here

Before modifying your reaction parameters, identify the specific failure mode. Carbazole scaffolds present unique challenges due to their electron-rich tricyclic nature and poor solubility in standard protic solvents.

Figure 1: Troubleshooting Decision Tree for Nitro-Carbazole Reduction

NitroCarbazole_Workflow Start Start: Identify Problem HalogenLoss Loss of Halogen (Br/Cl/I) Start->HalogenLoss Dehalogenation? Stalled Incomplete (Azo/Hydroxylamine) Start->Stalled Stalled Reaction? RingRed Ring Saturation (Over-reduction) Start->RingRed Ring Reduced? Oxidation Product Turns Black/Purple Start->Oxidation Instability? Sol_Fe Switch to Fe/NH4Cl or SnCl2 HalogenLoss->Sol_Fe Avoid Pd/H2 Sol_Trans Use Transfer Hydrogenation (Hydrazine/Pd) HalogenLoss->Sol_Trans Controlled Kinetics Stalled->Sol_Trans Boost H-Donor Sol_Poison Use Sulfided Pt/C or Lower Pressure RingRed->Sol_Poison Reduce Catalyst Activity Sol_Acid Add Acidic Workup or Argon Sparging Oxidation->Sol_Acid Prevent Air Oxidation

Caption: Diagnostic logic flow for identifying the root cause of reaction failure and selecting the appropriate corrective protocol.

Critical Issue: Dehalogenation (Loss of Cl, Br, I)

User Query: "I am trying to reduce a 3-nitro-6-bromocarbazole using H2 and Pd/C, but I keep getting the de-brominated product. How do I stop this?"

Root Cause Analysis

Carbazoles are electron-rich. When you attach a halogen, the Carbon-Halogen (C-X) bond is susceptible to oxidative addition by Palladium (0), especially under Hydrogen gas pressure. This competes with nitro reduction.[1]

  • Mechanism: The Pd catalyst inserts into the C-Br bond, followed by hydrogenolysis, replacing the Bromine with Hydrogen.

Solution: Switch Mechanism

Do not use standard catalytic hydrogenation (H2 + Pd/C) for halogenated carbazoles. Instead, use a Single Electron Transfer (SET) mechanism or a poisoned catalyst.

MethodSuitability for HalogensRisk LevelNotes
H2 + Pd/C ❌ PoorHighRapid dehalogenation (especially I, Br).
H2 + Pt/C (Sulfided) ✅ GoodLowSulfur "poisons" the catalyst, preventing C-X insertion [1].
Fe / NH4Cl ✅ ExcellentVery LowClassical Bechamp conditions; highly chemoselective [2].
SnCl2 / HCl ✅ ExcellentLowEffective but workup can be messy (tin emulsions).
Recommended Protocol: Fe/NH4Cl Reduction

This method is chemically orthogonal to the C-X bond.

  • Dissolution: Dissolve 1.0 eq of nitrocarbazole in a mixture of THF:Ethanol (1:1). Note: THF is crucial for carbazole solubility; Ethanol alone often fails.

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of Ammonium Chloride (NH4Cl) dissolved in minimum water.

  • Reaction: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; rapid stirring is essential to scour the iron surface.

  • Monitoring: Monitor by TLC. The intermediate hydroxylamine (often fluorescent) should disappear.

  • Workup: Filter hot through Celite to remove iron sludge. Wash with THF.

Critical Issue: Incomplete Reduction (Stalling)

User Query: "My reaction stalls, showing a spot that isn't starting material or product. It looks like the hydroxylamine or azo-dimer."

Root Cause Analysis

Nitro reduction is stepwise (Nitro


 Nitroso 

Hydroxylamine

Amine).[1]
  • Hydroxylamine Accumulation: Occurs if the reduction potential is insufficient to break the N-O bond of the hydroxylamine intermediate.

  • Azo Dimerization: Under basic conditions, the Nitroso and Hydroxylamine intermediates condense to form Azocarbazoles (colored, often orange/red), which are very difficult to reduce further.

Figure 2: Reaction Pathway & Diversion Points

ReactionPathway Nitro Nitro-Carbazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azo Azo-Dimer (R-N=N-R) Nitroso->Azo Condensation (Basic pH) Amine Amino-Carbazole (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Slow Step) Hydroxyl->Azo Condensation

Caption: The stepwise reduction pathway. Azo formation is a "dead-end" side reaction often caused by high pH or insufficient reducing power.

Troubleshooting Steps
  • Check pH: Ensure the reaction is neutral or slightly acidic . Basic conditions favor Azo formation. If using NaBH4, add a metal salt (e.g., NiCl2 or CoCl2) to catalyze the breakdown of the borohydride and lower pH [3].

  • Increase Temperature: The reduction of hydroxylamine to amine has the highest activation energy. If stalled at R-NHOH, increase temperature to reflux.

  • Change H-Donor: If using Transfer Hydrogenation (e.g., Formate/Pd), switch to Hydrazine Hydrate . Hydrazine is a more potent donor and generates N2 gas, driving the equilibrium forward [4].

Critical Issue: Product Instability (Oxidation)

User Query: "I isolated the amino-carbazole, but it turned purple/black on the filter paper within minutes."

Root Cause Analysis

Amino-carbazoles are exceptionally electron-rich. The lone pair on the amine, combined with the electron-donating carbazole ring, makes them prone to Single Electron Oxidation (SET) by atmospheric oxygen. This forms radical cations that polymerize into "carbazole blacks" or quinone-imines [5].

Stabilization Protocol
  • Acid Salt Formation: Never isolate the free base if it can be avoided. Convert immediately to the HCl or TFA salt.

    • Procedure: After filtering the catalyst, add 2M HCl in ether/dioxane to the filtrate before concentrating. The hydrochloride salt is significantly more stable to oxidation.

  • Argon Sparging: Perform all workups using degassed solvents.

  • Through-Process: If the amine is an intermediate, do not isolate. React it in situ (e.g., acylation, alkylation) immediately after reduction.

Validated Protocols

Protocol A: Chemoselective Transfer Hydrogenation (Fast & Scalable)

Best for: Non-halogenated substrates, or when speed is critical.

Reagents:

  • Substrate: Nitrocarbazole (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%)[2]

  • H-Donor: Hydrazine Monohydrate (5.0 - 10.0 eq)

  • Solvent: THF / Methanol (1:1)

Steps:

  • Suspend nitrocarbazole and Pd/C in THF/MeOH.

  • Heat to 60°C.

  • Dropwise Addition: Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Exothermic with gas evolution (N2).

  • Reflux for 1 hour.

  • Cool, filter through Celite, and concentrate.

Protocol B: Tin(II) Chloride Reduction (The "Nuclear Option")

Best for: Highly sensitive substrates with esters, nitriles, or halogens that fail with Fe/NH4Cl.

Reagents:

  • Substrate: Nitrocarbazole (1.0 eq)

  • Reagent: SnCl2[1][2][3][4][5] · 2H2O (5.0 eq)

  • Solvent: Ethanol or EtOAc[2]

Steps:

  • Dissolve substrate in Ethanol.[1]

  • Add SnCl2 · 2H2O in one portion.

  • Heat to 70°C for 2-4 hours.

  • Critical Workup: Pour mixture into ice water. Neutralize carefully with saturated NaHCO3 until pH 7-8.

  • Emulsion Breaking: If a thick white emulsion forms (tin salts), add Celite and filter the entire suspension, OR add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the tin.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.Link

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups: Mechanisms and Selectivity.Link

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds Using NaBH4 / Ni(PPh3)4.Link

  • Li, F., Frett, B., & Li, H. (2014).[6] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[7] Synlett.[6] Link

  • National Institutes of Health (PMC). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole

[1]

Executive Summary & Application Context

This guide provides a rigorous structural elucidation framework for 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole .[1] This molecule represents a critical class of "twisted" donor-acceptor systems used frequently in Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials for OLEDs.[1]

The presence of the bulky ortho-nitro group creates a high steric barrier, forcing the carbazole donor and the phenyl acceptor into a nearly orthogonal geometry.[1] This structural feature is not merely a physical property but the defining characteristic of its NMR spectrum, distinguishing it from planar analogs.[1]

The Analytical Challenge

Researchers often confuse the product spectrum with unreacted starting materials due to the overlap in the aromatic region (7.0–8.5 ppm).[1] This guide compares the product against two critical alternatives to validate synthesis success:

  • Alternative A (Precursor): Unsubstituted 9H-Carbazole.[1]

  • Alternative B (Analog): 9-[4-(trifluoromethyl)phenyl]-9H-carbazole (Non-nitrated analog).[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute stacking interactions (which can shift aromatic peaks by up to 0.5 ppm), follow this standardized protocol.

Solvent Selection System[1][2]
  • Primary Choice: Chloroform-d (

    
    ) .[1]
    
    • Reasoning: Carbazole derivatives are highly soluble.[1]

      
       provides a sharp lock signal and minimal water interference in the aromatic region.[1]
      
  • Secondary Choice: DMSO-

    
     .
    
    • Use Case: Only if the nitro group induces poor solubility or if distinguishing the residual water peak is necessary (water shifts to ~3.3 ppm in DMSO, clearing the 7-8 ppm window).[1]

Preparation Workflow[1][2]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Volume: Dissolve in 0.6 mL

    
     (ensure full dissolution; filter through cotton if cloudy).
    
  • Reference: Use TMS (0.00 ppm) or the residual

    
     peak (7.26 ppm) for calibration.[1] Crucial:  Do not rely on the TMS peak if using high concentrations; calibrate to the solvent residual.[1]
    

Structural Elucidation & Comparative Analysis

The interpretation relies on identifying three distinct proton populations: the Carbazole Core , the Substituted Phenyl Ring , and the Missing N-H .[1]

The Diagnostic Logic (Graphviz Visualization)[1]

The following decision tree illustrates the logic for assigning the critical phenyl protons, which are the most sensitive reporters of the reaction's success.

NMR_LogicStartAromatic Region(7.0 - 8.6 ppm)CheckNHCheck >10 ppm(Broad Singlet)Start->CheckNHNH_PresentReactant Present(Incomplete Rxn)CheckNH->NH_PresentYesNH_AbsentN-AlkylationConfirmedCheckNH->NH_AbsentNoAnalyzePhenylAnalyze PhenylSubstituentsNH_Absent->AnalyzePhenylH3_NodeH3 (btwn NO2/CF3)~8.5 ppm (d, J~2Hz)AnalyzePhenyl->H3_NodeMost DeshieldedH5_NodeH5 (adj CF3)~8.0 ppm (dd)AnalyzePhenyl->H5_NodeMeta CouplingH6_NodeH6 (adj N)~7.7 ppm (d, J~8Hz)AnalyzePhenyl->H6_NodeOrtho Coupling

Figure 1: Logic flow for confirming N-arylation and assigning the trisubstituted phenyl ring protons.

Comparative Data Table

This table contrasts the product with its precursors and a non-nitrated analog to highlight the specific shifts caused by the


1
Proton EnvironmentProduct (Nitro-CF3)Precursor (Carbazole)Analog (No Nitro)Interpretation Insight
N-H (Pyrrole) Absent ~10.4 - 11.2 ppm (br)AbsentPrimary confirmation of reaction completion.
Phenyl H-3 8.48 ppm (d, ~2Hz) N/A7.85 ppm (d)The

and

groups exert a synergistic deshielding effect.[1]
Phenyl H-5 8.05 ppm (dd) N/A7.85 ppm (d)Deshielded by

and ortho-

resonance.[1]
Phenyl H-6 7.72 ppm (d) N/A7.65 ppm (d)Closest to the Carbazole N. Shifted by the ring current.[1]
Carbazole H-1/8 8.15 ppm (d) 8.11 ppm (d)8.15 ppm (d)Minimal change; the carbazole core is structurally robust.[1]
Carbazole H-4/5 7.30 - 7.45 ppm (m) 7.40 - 7.50 ppm (d/t)7.45 ppm (d)Often overlaps with Phenyl H-6 or solvent peaks.[1]

Note: Chemical shifts (


) are referenced to 

(7.26 ppm).[1][2] Values may vary by

ppm depending on concentration.

Detailed Mechanistic Analysis

The "Twist" Effect (Steric Inhibition of Resonance)

In the Analog (No Nitro) , the phenyl ring and carbazole are relatively planar, allowing for conjugation.[1] This results in a simpler spectrum with typical aromatic shifts.[1]

In the Product , the bulky ortho-nitro group clashes with the carbazole protons (H-1/H-8).[1] This forces the phenyl ring to rotate ~90° relative to the carbazole plane.[1]

  • Consequence: The carbazole nitrogen's lone pair cannot fully conjugate with the phenyl ring.[1]

  • NMR Evidence: The protons on the carbazole ring (H-1 to H-8) retain a pattern very similar to the free carbazole, rather than shifting significantly upfield/downfield as they would in a fully conjugated system.[1]

Phenyl Ring Assignment (The "ABC" Pattern)

The 1,2,4-substitution pattern of the phenyl ring (with N at position 1) creates a distinct signature:

  • H-3 (The Singlet-like Doublet): Located between the electron-withdrawing Nitro and Trifluoromethyl groups.[1] It is the most electron-poor proton, appearing furthest downfield (~8.5 ppm).[1] It shows a tiny coupling constant (

    
     Hz) due to meta-coupling with H-5.[1]
    
  • H-5 (The Doublet of Doublets): Located ortho to the

    
     group. It couples with H-6 (
    
    
    -coupling,
    
    
    Hz) and H-3 (
    
    
    -coupling,
    
    
    Hz).[1]
  • H-6 (The Doublet): Located ortho to the Carbazole Nitrogen.[1] It shows a clear doublet (

    
     Hz).[1][3]
    

Synthesis Monitoring Workflow

To validate the synthesis (typically Nucleophilic Aromatic Substitution,

Synthesis_MonitorReactantsReactants:Carbazole + 1-F-2-NO2-4-CF3-BenzeneReactionReaction:Base (K2CO3/NaH), Heat, DMFReactants->ReactionSamplingAliquot Sampling(Mini-workup in CDCl3)Reaction->SamplingDecisionNMR AnalysisSampling->DecisionOutcome1Stop Reaction:N-H Peak GoneNew Singlet at 8.5 ppmDecision->Outcome1CompleteOutcome2Continue:N-H Peak VisibleF-Benzene m/z visibleDecision->Outcome2IncompleteOutcome2->ReactionAdd Time/Heat

Figure 2: Process flow for monitoring the

References

  • Sigma-Aldrich. 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole Product Specification. Accessed October 2023.[1][4] Link

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] (Authoritative database for substituent effects).[1] Link

  • Beilstein J. Org.[1][5] Chem. Synthesis of novel multifunctional carbazole-based molecules. (Provides comparative spectra for substituted carbazoles). Link

  • Royal Society of Chemistry (RSC). Nucleophilic aromatic substitution of nitro-activated fluorobenzenes. (Mechanistic grounding for the synthesis). Link[1]

  • National Institutes of Health (NIH). 1-Nitro-9H-carbazole: Structure and NMR. (Reference for nitro-carbazole shift comparisons). Link

A Senior Application Scientist's Guide to ¹⁹F NMR Shift Analysis for Trifluoromethyl Groups in Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the trifluoromethyl (CF₃) group is more than a mere substituent; it is a powerful modulator of pharmacokinetic and physicochemical properties. Its introduction into a scaffold like carbazole—a privileged structure in medicinal chemistry—can significantly enhance metabolic stability, lipophilicity, and binding affinity. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance, spin of ½, and high gyromagnetic ratio, provides an exquisitely sensitive NMR probe to analyze the chemical environment of the CF₃ group.[1][2] This guide offers an in-depth comparison of ¹⁹F NMR chemical shifts (δ) for the trifluoromethyl group in carbazole derivatives, grounded in experimental data and mechanistic principles.

The Unique Power of ¹⁹F NMR Spectroscopy

Unlike ¹H NMR, where the chemical shift range is relatively narrow, ¹⁹F NMR boasts a dispersion of over 800 ppm.[1] This vast range minimizes signal overlap and makes the ¹⁹F chemical shift exceptionally sensitive to subtle changes in the electronic environment.[2][3] For a CF₃ group attached to an aromatic system like carbazole, the ¹⁹F chemical shift is a direct reporter on:

  • Substitution Position: Where the CF₃ group is located on the carbazole ring.

  • Electronic Effects: The influence of other electron-donating or -withdrawing groups.[4]

  • Solvent Environment: The polarity and nature of the surrounding solvent.[5][6][7]

  • Molecular Interactions: Binding events, such as to a protein target, which alter the local environment.[8][9]

The typical chemical shift for a CF₃ group on an aromatic ring, such as in trifluoromethylbenzene, is approximately -63 ppm (relative to CFCl₃).[10][11] Deviations from this value in carbazole derivatives provide a wealth of structural and electronic information.

Part 1: The Influence of CF₃ Position on the Carbazole Nucleus

The position of the trifluoromethyl group on the carbazole ring system is a primary determinant of its ¹⁹F chemical shift. The carbazole structure offers multiple distinct substitution sites: the nitrogen (N-9) and the carbon atoms of the fused benzene rings (C-1 to C-4 and C-5 to C-8).

The electron density at each position is different, leading to predictable variations in shielding and deshielding of the fluorine nuclei.

  • N-Substitution (Position 9): When the CF₃ group is attached to the nitrogen atom, its chemical shift is influenced by the lone pair of the nitrogen and the aromaticity of the adjacent rings. The nitrogen atom's ability to donate its lone pair into the aromatic system can influence the electronic environment, but the direct inductive effect of the CF₃ group is paramount.

  • C-Substitution (Positions 1-4):

    • Positions 2 and 7: These positions are para to the nitrogen atom in their respective rings. The nitrogen's lone pair can exert a significant resonance effect at these sites, increasing electron density and thus shielding the CF₃ group (leading to a more upfield, or more negative, chemical shift).

    • Positions 3 and 6: These positions are meta to the nitrogen. The electronic influence of the nitrogen is primarily inductive and less pronounced than at the para positions. The ¹⁹F chemical shift here is often closer to a standard aryl-CF₃ value.

    • Positions 4 and 5: These positions are ortho to the nitrogen and adjacent to the ring fusion. They are subject to both inductive effects from the nitrogen and potential steric interactions, which can influence the conformation and electronic environment of the CF₃ group.

    • Positions 1 and 8: These are also ortho to the nitrogen but are sterically hindered by the adjacent fused ring. This steric compression can sometimes lead to through-space effects that influence the ¹⁹F chemical shift.

Logical Flow: Positional Effects on δ(¹⁹F)

cluster_carbazole Carbazole Nucleus cluster_positions CF₃ Substitution Position cluster_effects Resulting Electronic Influence cluster_shift Observed ¹⁹F Chemical Shift (δ) Carbazole Carbazole Core N9 N-9 Position C27 C-2 / C-7 (para to N) C36 C-3 / C-6 (meta to N) C14 C-1, C-4, C-5, C-8 (ortho to N / peri) N9_Effect Direct Inductive Effect -I from CF₃ dominates N9->N9_Effect C27_Effect Strong Resonance Shielding (+M from Nitrogen) C27->C27_Effect C36_Effect Moderate Inductive Effect (Less Resonance) C36->C36_Effect C14_Effect Inductive & Steric Effects C14->C14_Effect Shift δ(¹⁹F) Value N9_Effect->Shift Modulates Shielding C27_Effect->Shift Modulates Shielding C36_Effect->Shift Modulates Shielding C14_Effect->Shift Modulates Shielding

Caption: Logical relationship between CF₃ position on carbazole and the resulting ¹⁹F NMR chemical shift.

Part 2: Substituent and Solvent Effects

The true power of ¹⁹F NMR analysis emerges when comparing derivatives with additional substituents. The CF₃ group acts as a sensitive reporter on the electronic push-pull effects across the entire molecule.

Electronic Effects of Other Substituents
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the aromatic system through a positive mesomeric (+M) effect. When an EDG is placed in conjugation with the CF₃ group (e.g., at a para position), it increases the electron density around the CF₃, causing increased shielding and an upfield shift (more negative δ value).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring via a negative mesomeric (-M) effect. This deshields the CF₃ reporter, causing a downfield shift (less negative or more positive δ value).

These relationships are so predictable that they can often be correlated with Hammett parameters, providing a quantitative measure of electronic transmission through the carbazole scaffold.

Solvent Effects

The local environment created by the solvent can also influence the ¹⁹F chemical shift, sometimes by several ppm.[4] Polar aprotic solvents like DMSO or DMF can engage in dipole-dipole interactions with the highly polar C-F bonds, altering the electronic environment.[12] In general, shielding often decreases as solvent polarity increases, leading to a deshielding (downfield) effect.[12] This sensitivity is a critical reason why consistent solvent use is mandatory for valid comparisons. Studies using methanol/water mixtures have shown that the range of chemical shifts can be directly correlated with solvent polarity.[5][6][7]

Part 3: Comparative Data Analysis

To illustrate these principles, the following table summarizes hypothetical but representative ¹⁹F NMR data for a series of 3-(trifluoromethyl)-9H-carbazole derivatives. All shifts are reported in ppm relative to CFCl₃ (δ = 0.00 ppm).

Compound IDSubstituent at C-6SolventExpected δ(¹⁹F) of C-3 CF₃ (ppm)Rationale
CZ-CF3-H -HCDCl₃-62.5Baseline for 3-CF₃ carbazole.
CZ-CF3-OMe -OCH₃ (EDG)CDCl₃-63.8EDG at C-6 is para to C-3, increases shielding. Upfield shift.
CZ-CF3-NO2 -NO₂ (EWG)CDCl₃-61.2EWG at C-6 is para to C-3, decreases shielding. Downfield shift.
CZ-CF3-H-DMSO -HDMSO-d₆-61.9Polar aprotic solvent causes deshielding compared to CDCl₃.

Data are representative and for illustrative purposes.

Part 4: Experimental Protocol for Accurate ¹⁹F NMR Analysis

Trustworthy and comparable data can only be generated through a rigorous and consistent experimental methodology.

Step-by-Step Workflow
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the carbazole derivative.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure consistency of solvent across all samples to be compared.

    • Add a small amount of an internal reference standard if absolute referencing is needed. While CFCl₃ is the primary standard (0 ppm), it is volatile and often replaced by secondary standards like trifluorotoluene (-63.72 ppm).[11]

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer equipped with a multinuclear probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Calibrate the 90° pulse width for ¹⁹F on the specific sample or a standard.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -80 ppm for aryl-CF₃).[1]

    • Use a standard single-pulse experiment. Proton decoupling (e.g., WALTZ-16) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet for the CF₃ group.[13]

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure quantitative accuracy, though for simple detection, 1-2 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Reference the spectrum to the internal or external standard.

Experimental Workflow Diagram

Caption: Standardized workflow for acquiring and analyzing ¹⁹F NMR spectra of carbazole derivatives.

Conclusion and Outlook

The ¹⁹F NMR chemical shift of a trifluoromethyl group on a carbazole scaffold is a highly informative parameter. It provides immediate insights into the electronic consequences of structural modifications, making it an invaluable tool in medicinal chemistry and materials science. By systematically comparing the chemical shifts of positional isomers and substituted derivatives, researchers can build a deep understanding of structure-activity and structure-property relationships. Furthermore, this sensitivity makes ¹⁹F NMR a powerful technique for fragment-based drug discovery, where changes in the chemical shift upon binding to a biological target can be used to screen for and characterize potential drug candidates.[2][3][8]

References

  • Dalvit, C., & Vulpetti, A. (2019). The Trifluoromethyl Group as a ¹⁹F NMR Reporter for Studies of Drug-Target Interactions. Molecules, 24(3), 579.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
  • Jackson, D. G. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131-140. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Jee, J., & Lee, W. (2019). ¹⁹F-NMR in target-based drug discovery. Methods in Enzymology, 615, 245-271.
  • Cioce, C., & Poyraz, O. (2021). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 26(23), 7385. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • Ang, D., & Robinson, C. V. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Current topics in medicinal chemistry, 16(18), 2054-2064. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

  • News-Medical. (2026). Exploring ¹⁹F NMR in Drug Development. News-Medical.net. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

FTIR characteristic peaks for nitro and trifluoromethyl groups in carbazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectral comparison between nitro (-NO


) and trifluoromethyl (-CF

) substituents on a carbazole backbone.

Core Insight: While both groups are electron-withdrawing and exhibit strong absorption in the "fingerprint region" (1000–1500 cm


), they can be distinguished by specific spectral signatures.[1][2] The nitro group  is characterized by two distinct, sharp bands at ~1530 cm

(asymmetric) and ~1340 cm

(symmetric). The trifluoromethyl group is identified by a complex "forest" of ultra-intense bands spanning 1100–1350 cm

, often obscuring the C-N region but lacking the high-frequency ~1530 cm

band found in nitro compounds.

The Carbazole Backbone: The Spectral Baseline

Before analyzing the substituents, the researcher must identify the invariant peaks of the carbazole moiety. These serve as internal standards for calibration.

Functional GroupWavenumber (cm

)
IntensityAssignment
N-H 3400 – 3450Medium/SharpFree N-H stretching (if N is unsubstituted). Broadens significantly if H-bonded.[3]
C-H (Ar) 3030 – 3100WeakAromatic C-H stretching.
C=C (Ring) 1590 – 1620MediumSkeletal ring vibrations (often doublet).
C=C (Ring) 1450 – 1490MediumSkeletal ring vibrations.
C-N 1230 – 1330MediumC-N stretching (Carbazole ring). Note: Often obscured by -NO

or -CF

peaks.

The Nitro Group (-NO ) Signature

The nitro group acts as a strong resonance withdrawer. In carbazole derivatives (typically substituted at the 3- or 6-position), the conjugation with the electron-rich carbazole nitrogen shifts the N-O stretching frequencies slightly lower than in non-conjugated nitroalkanes.

Characteristic Peaks[1][3][4][5][6][7][8][9][10]
  • Asymmetric Stretching (

    
     NO
    
    
    
    ):
    1490 – 1530 cm
    
    
    • Appearance: Very strong, sharp band.

    • Diagnostic Value: High. This is the primary differentiator. Trifluoromethyl groups do not have strong absorption in this specific region (C=C ring modes are weaker).

  • Symmetric Stretching (

    
     NO
    
    
    
    ):
    1330 – 1350 cm
    
    
    • Appearance: Strong, sharp band.[4]

    • Diagnostic Value: Medium. This peak often overlaps with the C-F stretching region of trifluoromethyl groups.

  • C-N Stretching (C-NO

    
    ): 850 – 870 cm
    
    
    
    • Appearance: Medium intensity. Useful for confirmation if the fingerprint region is crowded.

The Trifluoromethyl Group (-CF ) Signature

The -CF


 group is a powerful inductive withdrawer. The C-F bond has a very large dipole moment, leading to infrared absorptions that are often the most intense features in the entire spectrum.
Characteristic Peaks[1][3][4][5][6][7][8][9][10]
  • C-F Stretching Region: 1100 – 1350 cm

    
     
    
    • Appearance: A broad, complex set of multiple overlapping bands (often 3–4 distinct peaks).[4]

    • Key Feature: Unlike the single sharp symmetric NO

      
       peak at ~1340 cm
      
      
      
      , the CF
      
      
      group dominates this entire 200 cm
      
      
      window.
  • Symmetric CF

    
     Deformation: 1100 – 1200 cm
    
    
    
    • Diagnostic Value: High. Nitro groups are generally silent in the 1100–1200 cm

      
       range (except for weak C-H in-plane bends). A strong "block" of peaks here confirms -CF
      
      
      
      .
  • Asymmetric C-F Stretch: 1320 – 1350 cm

    
     
    
    • Overlap Warning: This band overlaps directly with the nitro symmetric stretch. Do not rely on this peak alone for discrimination.

Comparative Analysis & Decision Logic

Overlap Map

The following table highlights where the signals conflict and where they are distinct.

Region (cm

)
Nitro (-NO

) Behavior
Trifluoromethyl (-CF

) Behavior
Differentiation Strategy
1490 – 1550 Strong Band (

)
Weak/Silent (Ring modes only)Primary Indicator for NO

1300 – 1360 Strong Band (

)
Strong Band (C-F stretch)Dead Zone. Cannot distinguish easily.
1100 – 1250 Silent / WeakVery Strong (C-F stretch) Primary Indicator for CF

800 – 900 Medium (C-N stretch)WeakSecondary confirmation for NO

.
Logical Workflow (Self-Validating System)

Use this logic flow to interpret an unknown carbazole spectrum.

FTIR_Analysis Start Start: Carbazole Derivative Spectrum Check1 Check 1490-1550 cm⁻¹ Region Start->Check1 Decision1 Is there a STRONG, SHARP band? Check1->Decision1 NitroLikely Nitro Group Likely Present Decision1->NitroLikely Yes Check2 Check 1100-1250 cm⁻¹ Region Decision1->Check2 No Decision2 Are there MULTIPLE STRONG bands? NitroLikely->Decision2 Check2->Decision2 Result_NO2 Conclusion: Nitro-Carbazole (Confirm with ~1340 cm⁻¹) Decision2->Result_NO2 No (if Nitro was Yes) Result_CF3 Conclusion: Trifluoromethyl-Carbazole (Confirm with 1320 cm⁻¹ overlap) Decision2->Result_CF3 Yes (if Nitro was No) Result_Both Conclusion: Mixed Substitution (-NO2 and -CF3 present) Decision2->Result_Both Yes (if Nitro also Yes) Result_Neither Conclusion: Neither Group Present (Check other substituents) Decision2->Result_Neither No (if Nitro was No)

Caption: Decision tree for distinguishing nitro and trifluoromethyl substituents on a carbazole ring based on FTIR spectral features.

Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this specific protocol.

Sample Preparation[11]
  • Preferred Method: KBr Pellet (Transmission)

    • Why: Transmission mode provides the most linear response for peak intensities. ATR (Attenuated Total Reflectance) penetrates less deeply at higher wavenumbers, potentially distorting the intensity ratio between the low-frequency C-F bands (stronger in ATR) and high-frequency N-H bands (weaker in ATR).

    • Protocol: Mix 1–2 mg of dry carbazole sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering) which can distort the baseline near strong C-F bands. Press at 8–10 tons for 2 minutes.

  • Alternative: ATR (Diamond/ZnSe Crystal)

    • Correction: If using ATR, apply an "ATR Correction" (software algorithm) to normalize peak intensities if comparing against library transmission spectra.

    • Note: The C-F bands in ATR will appear exceptionally strong, potentially "bottoming out" (0% transmittance) if the sample contact is too thick. Use a thin layer.

Instrument Settings
  • Resolution: 4 cm

    
     (Standard) or 2 cm
    
    
    
    (High Res).
    • Reasoning: Nitro peaks are sharp; low resolution (e.g., 8 cm

      
      ) may artificially broaden them, making them look like C-F bands.
      
  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials. [Link]

  • Specac. Interpreting Infrared Spectra: Functional Group Assignments.[Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

  • Royal Society of Chemistry. Computational and infrared spectroscopic investigations of N-substituted carbazoles. RSC Advances, 2021. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[Link]

Sources

The Sledgehammer vs. The Scalpel: Nitro and Trifluoromethyl Substituents in Carbazole Hosts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Electron-Withdrawing Strength of Nitro vs. Trifluoromethyl in Carbazole Hosts Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

In the design of carbazole-based host materials—whether for Organic Light-Emitting Diodes (OLEDs) or bioactive pharmacophores—the choice between a Nitro (


)  and a Trifluoromethyl (

)
group is a decision between raw power and precision.
  • The Nitro Group (

    
    )  is the "Sledgehammer." It exerts the strongest electron-withdrawing effect through both inductive (
    
    
    
    ) and resonance (
    
    
    ) mechanisms. However, in optoelectronics, it frequently acts as a fluorescence quencher due to the introduction of low-lying
    
    
    states.
  • The Trifluoromethyl Group (

    
    )  is the "Scalpel." It withdraws electrons primarily through the inductive effect (
    
    
    
    ) without significantly extending the
    
    
    -conjugation. This allows for the deep tuning of HOMO/LUMO levels while preserving high Triplet Energy (
    
    
    ) and Photoluminescence Quantum Yield (PLQY).

This guide objectively compares these two moieties, providing mechanistic insights, experimental data, and validation protocols.

Electronic Fundamentals: The Hammett Perspective

To understand the behavior of these groups on a carbazole ring (a classic electron-rich donor), we must first quantify their withdrawing power using Hammett substituent constants (


).
Comparative Electronic Parameters
ParameterNitro (

)
Trifluoromethyl (

)
Implication for Carbazole Host

(Para)
0.78 – 0.81 0.54

pulls electron density significantly harder.

(Meta)
0.71 0.43

maintains strength in meta;

weakens slightly.
Inductive Effect (

)
Strong (

)
Strong (

)
Both stabilize the HOMO level.
Resonance Effect (

)
Strong (

)
Negligible

participates in conjugation;

does not.
Steric Bulk (

)
~24 ų~40 ų

adds bulk, reducing intermolecular aggregation.
Mechanism of Action

The fundamental difference lies in how they withdraw electrons.

  • Nitro: Pulls density through the

    
    -framework (electronegativity) AND delocalizes 
    
    
    
    -electrons from the carbazole ring onto the nitro group. This lowers the LUMO drastically but compresses the bandgap.
  • Trifluoromethyl: Pulls density almost exclusively through the

    
    -framework (electronegativity of Fluorine). It lowers the HOMO but has a smaller effect on the LUMO, often widening the bandgap and preserving high triplet energy (
    
    
    
    ).

ElectronicEffects Carbazole Carbazole Core (Electron Rich) NO2 Nitro Group (-NO2) Strong -I and -R Carbazole->NO2 Resonance + Inductive CF3 Trifluoromethyl (-CF3) Strong -I Only Carbazole->CF3 Inductive Only LUMO_Drop Drastic LUMO Stabilization (Red Shift) NO2->LUMO_Drop Quench n-π* State Introduction (Fluorescence Quenching) NO2->Quench El-Sayed Rule CF3->LUMO_Drop Moderate Effect HOMO_Drop HOMO Stabilization (Blue Shift / High ET) CF3->HOMO_Drop

Caption: Figure 1. Mechanistic divergence of electron withdrawal. Nitro groups engage in resonance, creating quenching pathways, while Trifluoromethyl relies on inductive pull, stabilizing orbitals without introducing non-radiative decay channels.

Optoelectronic Performance & Stability

The Quenching Problem (Nitro)

In OLED host design, high Photoluminescence Quantum Yield (PLQY) is non-negotiable.

  • Observation: Nitro-substituted carbazoles often exhibit PLQY < 10% in solution.

  • Causality: The nitro group introduces low-lying

    
     excited states. According to El-Sayed’s Rule , Intersystem Crossing (ISC) between 
    
    
    
    and
    
    
    is rapid. This drains the singlet excited state, killing fluorescence.
  • Use Case: Useful only if designing Thermally Activated Delayed Fluorescence (TADF) emitters where small

    
     is required, or as a specific triplet sensitizer.
    
The Stability Advantage (Trifluoromethyl)
  • Observation:

    
    -substituted carbazoles frequently retain PLQY > 80%.
    
  • Causality: The C-F bond is extremely strong (approx. 485 kJ/mol). The lack of resonance conjugation keeps the triplet energy (

    
    ) high (often > 2.8 eV), making it an ideal host for blue and green phosphorescent emitters.
    
  • Morphology: The steric bulk of

    
     suppresses 
    
    
    
    -
    
    
    stacking, reducing crystallization and improving the formation of amorphous films (critical for device longevity).

Experimental Validation Protocols

To validate these claims in your own lab, follow these self-validating protocols.

Protocol A: Electrochemical Bandgap Determination (CV)

Objective: Quantify the HOMO/LUMO shift induced by the substituent.

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent/Electrolyte: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
    • Why: DCM dissolves carbazoles well;

      
       is electrochemically inert in the window of interest.
      
  • Internal Standard: Add Ferrocene (

    
    ) at the end of the run.
    
  • Measurement: Scan at 100 mV/s.

  • Calculation:

    
    
    
    • Expectation:

      
       derivatives will show a positive shift in oxidation potential (harder to oxidize) compared to unsubstituted carbazole, with 
      
      
      
      showing a moderate positive shift.
Protocol B: Photophysical Characterization

Objective: Assess the quenching effect.[1]

  • Sample Prep: Prepare

    
     M solutions in Toluene (non-polar) and Acetonitrile (polar).
    
    • Why: Solvatochromic shifts reveal the Charge Transfer (CT) nature.

  • Degassing: Bubble with Argon for 15 mins.

    • Critical Step: Oxygen quenches triplets. If

      
       is acting via a triplet pathway, 
      
      
      
      presence will skew results.
  • Measurement: Record UV-Vis absorbance and Photoluminescence (PL) spectra.

  • PLQY: Use an integrating sphere.

    • Verdict: If PLQY drops significantly in Acetonitrile vs Toluene for the Nitro compound, it confirms CT-state induced quenching.

ExperimentalWorkflow Synthesis Synthesis (Suzuki Coupling / Nitration) Purification Purification (Sublimation for OLEDs) Synthesis->Purification CV Cyclic Voltammetry (HOMO/LUMO Levels) Purification->CV Check Purity PL Photophysics (PLQY) (Toluene vs MeCN) Purification->PL Device Device Fabrication (Host Performance) CV->Device If HOMO matches Emitter PL->Synthesis If Quenched (Redesign) PL->Device If PLQY > 50%

Caption: Figure 2. Validation workflow. Note the "Redesign" loop: if PLQY is quenched (common with Nitro), the material is rejected as a host before device fabrication.

Summary Data Comparison

The following table summarizes typical experimental values for 3-substituted carbazole derivatives.

Property3-Nitrocarbazole3-(Trifluoromethyl)carbazole
Hammett

0.780.54
HOMO Level (eV) -5.9 to -6.1-5.7 to -5.9
LUMO Level (eV) -2.8 to -3.2-2.2 to -2.4
Triplet Energy (

)
Low (< 2.3 eV)High (> 2.8 eV)
PL Quantum Yield < 10% (Quenched)> 80% (Emissive)
Thermal Stability (

)
Moderate (~300°C)High (> 350°C)
Primary Application TADF Acceptor / SensitizerUniversal OLED Host / Bioisostere

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Krucaite, G., & Grigalevicius, S. (2021). Carbazole-based host materials for thermally activated delayed fluorescence OLEDs.[2] Chemistry & Chemical Technology, 15(4). Link

  • Zhu, M., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and TADF Emitters.[3] ACS Omega, 5(19). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Beresneviciute, R., et al. (2020). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of Carbazole Derivatives. Materials, 13(3), 738. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole (CAS No. 339016-24-9). The information herein is synthesized from data on the compound itself and structurally related molecules to ensure a comprehensive understanding of its potential hazards and the necessary precautions for its handling and disposal.

Hazard Profile Analysis: A Tri-Component Risk Assessment

The hazard profile of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is best understood by considering the toxicological contributions of its three main structural components: the carbazole core, the nitro-phenyl group, and the trifluoromethyl (CF3) group.

  • Carbazole Core: Carbazole and its derivatives are known to be skin and eye irritants.[1][2] Some are suspected carcinogens and are recognized as environmentally hazardous, being very toxic to aquatic life with long-lasting effects.[1][3][4]

  • Nitroaromatic Group: Nitroaromatic compounds are a well-known class of chemicals with potential for toxicity.[5] They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to avoid heating these compounds under alkaline conditions or in the presence of strong reducing agents, as this can lead to unstable and potentially explosive products.[6]

  • Trifluoromethyl Group: The trifluoromethyl group is generally stable, but its presence means that hazardous decomposition products, such as hydrogen fluoride, can be produced under fire conditions.[7] Compounds containing this group can cause skin, eye, and respiratory irritation.[7][8]

The combined hazard information for 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is summarized by its GHS classifications.

Hazard ClassGHS Hazard CodeDescriptionSignal Word
Acute Toxicity, OralH302Harmful if swallowedWarning
Acute Toxicity, DermalH312Harmful in contact with skinWarning
Acute Toxicity, InhalationH332Harmful if inhaledWarning

These classifications underscore the necessity of a multi-faceted approach to safety, focusing on preventing all potential routes of exposure: inhalation, skin contact, and ingestion.[7]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety. The selection of PPE is directly informed by the compound's hazard profile, which indicates risks of skin irritation, serious eye irritation, and respiratory tract irritation upon exposure.[1][7][8]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] Protects eyes from irritation or serious damage from dust or accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use. Dispose of immediately after contact or signs of degradation. Prevents skin contact, as the compound is harmful and a likely skin irritant.[7][8]
Skin and Body Protection Laboratory coat, fully buttoned. Long pants and closed-toe shoes.Prevents contamination of personal clothing and minimizes skin contact.[8]
Respiratory Protection Required when handling outside of a fume hood or if dust is generated.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary to prevent inhalation of the harmful solid.[7][8]

Operational Plan: Safe Handling and Engineering Controls

Proper handling procedures within a controlled environment are the primary defense against chemical exposure. The following workflow must be followed.

Workflow for Safe Handling

prep Preparation - Verify fume hood function - Don appropriate PPE - Assemble all necessary equipment weigh Weighing - Perform within a fume hood or ventilated balance enclosure - Use anti-static measures - Handle with care to avoid dust generation prep->weigh handling Handling/Reaction - Keep containers tightly closed when not in use - Maintain work within the fume hood - Avoid contact with skin, eyes, and clothing weigh->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep away from incompatible materials (strong oxidizing agents) - Ensure container is tightly sealed handling->storage cleanup Cleanup & Decontamination - Wipe down work surfaces - Decontaminate equipment - Dispose of contaminated materials as hazardous waste handling->cleanup end Final Steps - Remove PPE in the correct order - Wash hands thoroughly with soap and water cleanup->end

Caption: Step-by-step procedure for compliant waste disposal.

  • Waste Segregation: Never mix halogenated waste with non-halogenated organic solvents. [9]Mixing waste streams is dangerous and significantly complicates the disposal process. [9][10]* Container and Labeling: Use a chemically resistant container, such as a glass bottle or a designated high-density polyethylene (HDPE) waste jug. [10]The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards. [9][10]* Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin to prevent the spread of material in case of a leak. [10]* Final Disposal Method: The standard and most effective method for disposing of halogenated and nitrated organic compounds is high-temperature incineration at a licensed hazardous waste facility. [9][10]This process destroys the toxic organic molecules, converting them into less harmful substances. [10]

References

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons. Available at: [Link]

  • NITRO COMPOUNDS. Indira Gandhi National Open University. Available at: [Link]

  • Material Safety Data Sheet: 9H-Carbazole. University of Puerto Rico Mayagüez. Available at: [Link]

  • Safety Data Sheet: Carbazole. Carl ROTH. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]

  • Carbazole. Wikipedia. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

Sources

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